Thietan-3-yl thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
697783-46-3 |
|---|---|
Molecular Formula |
C8H8O2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
thietan-3-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O2S2/c9-8(7-2-1-3-12-7)10-6-4-11-5-6/h1-3,6H,4-5H2 |
InChI Key |
WLQDLXIEVOGMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Thietan-3-yl Thiophene-2-carboxylate: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
Thietan-3-yl thiophene-2-carboxylate represents a strategic scaffold in fragment-based drug discovery (FBDD). The molecule combines the aromatic, bioisosteric properties of the thiophene ring with the constrained, metabolic stability of the thietane (4-membered sulfide) ring.
The synthesis of this molecule presents a specific chemoselective challenge: preserving the strained thietane ring while forming the ester linkage. The 4-membered sulfur ring is highly susceptible to:
-
Ring-opening polymerization under strong acidic conditions (cationic polymerization).
-
Nucleophilic ring opening by strong nucleophiles.
-
S-Oxidation to sulfoxides/sulfones if oxidizing coupling agents are used.
Therefore, this guide prioritizes mild, neutral esterification protocols over classical Fischer esterification.
Part 2: Retrosynthetic Analysis & Pathway Design
To ensure the integrity of the thietane ring, we disconnect the molecule at the ester linkage.
Retrosynthetic Logic
-
Bond Disconnection: Acyl-Oxygen cleavage.
-
Synthons: Thietan-3-ol (Alcohol) + Thiophene-2-carboxylic acid (Acid).
-
Forward Strategy: We employ a Steglich Esterification (DCC/DMAP) as the primary route. This avoids high temperatures and strong mineral acids. An alternative Acid Chloride route is provided for scale-up, provided strict base scavenging is employed.
Visualization: Retrosynthetic Map
Figure 1: Retrosynthetic breakdown of this compound showing the convergence of thietan-3-ol and thiophene-2-carboxylic acid.
Part 3: Primary Synthesis Protocol (Steglich Esterification)
Rationale: The Steglich method uses Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). It proceeds at room temperature (or 0°C) and is neutral, preventing acid-catalyzed ring opening of the thietane.
Materials
-
Thiophene-2-carboxylic acid (1.0 equiv) [CAS: 527-72-0][1][2]
-
Thietan-3-ol (1.1 equiv) [CAS: 10304-16-2]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Inert Atmosphere: Nitrogen or Argon
Step-by-Step Protocol
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen.
-
Solubilization: Add Thiophene-2-carboxylic acid (1.28 g, 10 mmol) and Thietan-3-ol (0.99 g, 11 mmol) to the flask. Dissolve in 30 mL of anhydrous DCM.
-
Catalyst Addition: Add DMAP (122 mg, 1 mmol) to the stirring solution.
-
Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath.
-
Coupling: Dissolve DCC (2.27 g, 11 mmol) in 5 mL DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 12–18 hours.
-
Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). The acid spot (low Rf) should disappear, and a new less polar product spot should appear.
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad or fritted glass funnel to remove the insoluble DCU precipitate.
-
Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
-
Wash with Water (1 x 20 mL) and Brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate under reduced pressure (keep bath < 40°C to avoid thermal stress). Purify via Flash Column Chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Mechanism Visualization: Steglich Cycle
Figure 2: Catalytic cycle of the Steglich esterification highlighting the activation of the thiophene acid by DMAP.
Part 4: Alternative Route (Acid Chloride)
Rationale: Useful for larger scales where DCU removal is tedious. Risk: Generation of HCl. Must use a base scavenger (Triethylamine or Pyridine) to prevent thietane polymerization.
-
Activation: Convert Thiophene-2-carboxylic acid to Thiophene-2-carbonyl chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM at 0°C.
-
Note: Evaporate excess Oxalyl Chloride completely before the next step.
-
-
Coupling: Dissolve Thietan-3-ol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.
-
Addition: Add the crude acid chloride (dissolved in DCM) dropwise to the alcohol solution.
-
Work-up: Wash with water, dilute NaHCO₃, and brine.
Part 5: Characterization & Data
Expected Analytical Data
| Technique | Expected Signal / Value | Interpretation |
| Physical State | Colorless to pale yellow oil | Thietane esters are typically oils or low-melting solids. |
| ¹H NMR (CDCl₃) | δ 7.80 (dd, 1H), 7.55 (dd, 1H), 7.10 (t, 1H) | Thiophene aromatic protons. |
| ¹H NMR (CDCl₃) | δ 5.6 – 5.8 (m, 1H) | Diagnostic: Methine proton (CH-O) of the thietane ring. Shifted downfield due to ester. |
| ¹H NMR (CDCl₃) | δ 3.3 – 3.6 (m, 4H) | Methylene protons (CH₂) of the thietane ring. |
| ¹³C NMR | ~162 ppm (C=O) | Ester Carbonyl. |
| ¹³C NMR | ~68 ppm (CH-O) | Thietane methine carbon. |
| ¹³C NMR | ~35 ppm (CH₂-S) | Thietane methylene carbons. |
| MS (ESI) | [M+H]⁺ = 201.04 | Molecular Formula: C₈H₈O₂S₂ (MW: 200.27) |
Part 6: Safety & Handling (Critical)
-
Stench: Thietanes and low-molecular-weight sulfides have disagreeable odors (garlic/gas-like). All work must be performed in a functioning fume hood. Treat glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize trace sulfides and neutralize odor.
-
Ring Strain: The thietane ring is strained. While less explosive than oxetanes, avoid excessive heating (>100°C) or strong Lewis acids which can trigger polymerization.
-
Toxicity: Thiophene derivatives can be toxic. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524.
-
Thietane Synthesis & Stability: "Synthesis of 3,3-Disubstituted Thietane Dioxides." The Journal of Organic Chemistry, 2024 .
-
Thiophene-2-carboxylic Acid Properties: "Thiophene-2-carboxylic acid - PubChem Compound Summary." National Center for Biotechnology Information.
-
Thietan-3-ol Bioisostere Applications: "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, 2017 , 8(8), 864–868.[3]
Sources
Technical Guide: Physicochemical Profiling of Thietan-3-yl Thiophene-2-carboxylate
The following technical guide details the physicochemical properties, synthesis, and applications of Thietan-3-yl thiophene-2-carboxylate .
Executive Summary & Compound Identity
This compound is a heterocyclic ester formed by the condensation of thiophene-2-carboxylic acid and thietan-3-ol . It represents a strategic scaffold in two distinct high-value domains:
-
Medicinal Chemistry: As a lipophilic, metabolically distinct bioisostere for carboxylic acids or simple alkyl esters, leveraging the unique geometry and electronic properties of the thietane ring.
-
Optical Materials: As a high-refractive-index (High-RI) monomer for sulfur-based optical resins, owing to the high molar refraction of the dual sulfur-heterocycle architecture.
Chemical Structure & Identifiers[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | Thietanyl 2-thenoate |
| Molecular Formula | C₈H₈O₂S₂ |
| Molecular Weight | 200.28 g/mol |
| SMILES | O=C(OC1CSC1)C2=CC=CS2 |
| Structure Class | Heterocyclic Ester; Thietane derivative |
Physicochemical Properties[2][5][8][9][10][11]
The following data aggregates experimental precedents for thietanyl esters and computational predictions based on Structure-Property Relationships (SPR).
Table 1: Core Physical Parameters
| Parameter | Value (Experimental/Predicted) | Context & Causality |
| Physical State | Low-melting Solid or Viscous Oil | Thietanyl esters of aromatic acids often crystallize (mp 40–70°C) due to π-stacking, but impurities can suppress melting points. |
| Boiling Point | ~310°C (Predicted, 760 mmHg) | High boiling point driven by molecular weight and S-S dispersion forces; likely decomposes before boiling at atm pressure. |
| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Significantly more lipophilic than the parent acid (LogP ~1.6). The thietane ring adds hydrophobic bulk without H-bond donation. |
| Topological Polar Surface Area (TPSA) | ~54 Ų | 26.3 (Ester) + 28.2 (Thiophene S) + 0 (Thietane S is shielded). Good membrane permeability range (<140 Ų). |
| Refractive Index ( | > 1.62 (Estimated) | Critical Feature: Both thiophene and thietane rings are sulfur-rich, contributing to high molar refraction, making this ideal for optical coatings. |
| Solubility | DMSO, DCM, EtOAc, Chloroform | High solubility in aprotic polar solvents. Insoluble in water. |
| pKa (Conjugate Acid) | N/A (Non-ionizable) | The molecule is neutral. Hydrolysis yields Thiophene-2-COOH (pKa ~3.5). |
Expert Insight: The Thietane "Pucker"
Unlike the planar oxetane, the thietane ring exists in a puckered conformation (dihedral angle ~25-30°). This increases the steric bulk of the ester group compared to a cyclobutyl or oxetanyl analog, potentially altering binding affinity in protein pockets or packing density in polymer matrices.
Synthesis & Manufacturing Protocol
Direct esterification of thietan-3-ol with thiophene-2-carboxylic acid requires specific activation to prevent acid-catalyzed ring opening of the strained thietane ring. The Steglich Esterification is the gold-standard protocol for this transformation.
Protocol: Modified Steglich Esterification
Reaction Scale: 10 mmol basis Yield Target: 85-92%
Reagents:
-
Substrate A: Thiophene-2-carboxylic acid (1.28 g, 10 mmol)
-
Substrate B: Thietan-3-ol (0.90 g, 10 mmol) [Handle with care: Stench/Irritant]
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (122 mg, 1 mmol)
-
Solvent: Dichloromethane (DCM), Anhydrous (50 mL)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Argon. Add Thiophene-2-carboxylic acid, Thietan-3-ol, and DMAP.[1] Dissolve in anhydrous DCM.
-
Activation: Cool the solution to 0°C (Ice/Water bath). This is critical to suppress N-acylurea side-product formation.
-
Addition: Dissolve DCC in 10 mL DCM and add dropwise via syringe over 15 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Monitoring: TLC (Hexane:EtOAc 4:1). The acid spot (baseline/low Rf) should disappear; the ester product will appear at Rf ~0.6.
-
-
Workup (Self-Validating Step):
-
Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Wash the filtrate with 1M HCl (remove DMAP), Saturated NaHCO₃ (remove unreacted acid), and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.[2]
-
-
Purification: Flash Column Chromatography (SiO₂). Gradient: 0% → 20% EtOAc in Hexanes.
-
Note: Thietanes can be sensitive to acidic silica. Add 1% Triethylamine to the eluent if degradation is observed.
-
Visualization: Synthesis Pathway[12]
Figure 1: Steglich esterification pathway minimizing thermal ring-opening risks.
Reactivity & Stability Profile
Understanding the reactivity of the thietane ring is paramount for handling this compound.
A. Oxidation (Metabolic & Synthetic)
The sulfur atom in the thietane ring is nucleophilic and susceptible to oxidation.
-
S-Oxidation: Treatment with 1 eq. m-CPBA or H₂O₂ yields the Sulfoxide (S=O) .
-
Sulfone Formation: Excess oxidant yields the Sulfone (O=S=O) .
-
Implication: In biological systems, this is a likely metabolic soft spot (FMO-mediated oxidation). In materials, this can be used to tune polarity and refractive index further.
B. Ring Opening Polymerization (ROP)
Thietanes possess significant ring strain (~80 kJ/mol).
-
Trigger: Cationic initiators (Lewis acids like BF₃·OEt₂, strong protic acids).
-
Mechanism: Nucleophilic attack of a second monomer on the sulfonium intermediate.
-
Result: Polythioether backbone.
-
Safety Note: Avoid storing with strong acids.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways: Oxidation (metabolic/tuning) vs. Polymerization (materials).
Applications
Medicinal Chemistry: The "Surrogate" Strategy
Thietan-3-yl esters act as bioisosteres for standard alkyl esters or carboxylic acids.
-
Lipophilicity: Increases LogP compared to oxetanyl analogs, improving blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The thietane ring is generally more resistant to hydrolysis than simple aliphatic esters due to steric puckering, though S-oxidation is a competing clearance pathway.
Optical Materials: High-Refractive Index Resins
Sulfur has a high atomic refraction. Combining a thiophene core (S-heterocycle) with a thietane pendant (S-heterocycle) creates a "Double-Sulfur" monomer.
-
Target:
. -
Use Case: Thin optical coatings, LED encapsulants, and corrective lens materials where high transparency and high index are required to reduce thickness.
References
-
Bioisosteric Evaluation of Thietanes: Burkhard, J. A., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." Journal of Medicinal Chemistry, 2013, 56(17), 7019–7028.
-
Synthesis of Thiophene Esters: Pies, T., et al. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification." The Journal of Organic Chemistry, 2014, 79(20), 9639–9646.
-
Thietane Ring Expansion and Reactivity: Klen, E. E., et al. "Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion of Thiiranes and Thietanes." Current Organic Chemistry, 2020.
-
Thiophene-2-carboxylic acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid." PubChem, 2026.
Sources
An In-depth Technical Guide to the Structural Analysis of Thietan-3-yl Thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive structural analysis of thietan-3-yl thiophene-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By leveraging the unique bioisosteric properties of the thietane ring and the established pharmacological relevance of the thiophene moiety, this molecule presents a compelling scaffold for novel therapeutic agents. This document details a plausible synthetic pathway and offers an in-depth exploration of its structural characterization through advanced spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.
Introduction: The Convergence of Two Privileged Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems and privileged aromatic heterocycles is a cornerstone of rational drug design. This compound emerges as a molecule of interest at the intersection of these two domains. The thietane ring, a four-membered heterocycle containing a sulfur atom, has gained considerable attention as a versatile bioisostere for various functional groups.[1][2] Its unique puckered conformation and physicochemical properties, such as increased polarity and metabolic stability, can favorably modulate the pharmacological profile of drug candidates.[1][3]
Concurrently, the thiophene ring is a well-established pharmacophore, ranking as one of the most common heterocyclic rings found in U.S. FDA-approved drugs.[4] Its electron-rich nature and ability to engage in various intermolecular interactions make it a valuable component in designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The conjugation of a thietane moiety to a thiophene-2-carboxylate core, therefore, presents a novel chemical entity with the potential for unique structural and biological properties. This guide aims to provide a thorough technical framework for its synthesis and detailed structural elucidation.
Synthesis and Purification
A robust synthetic strategy for this compound is predicated on the efficient formation of an ester linkage between thietan-3-ol and a suitable thiophene-2-carboxylic acid derivative. The following protocol outlines a reliable, two-step approach starting from commercially available precursors.
Synthesis of Thietan-3-ol
Thietan-3-ol serves as the key alcoholic precursor. A common and effective method for its synthesis involves the reduction of thietan-3-one.
Experimental Protocol:
-
To a stirred solution of thietan-3-one (1.0 eq) in a mixed solvent system of dichloromethane and methanol (4:1 v/v), add sodium borohydride (3.0 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield thietan-3-ol as a colorless oil.[2]
Esterification to Yield this compound
The final esterification step can be achieved by reacting thietan-3-ol with thiophene-2-carbonyl chloride, which can be prepared from thiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thietan-3-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Structural Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy (Predicted):
-
Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) are expected. The proton at the 5-position will likely appear as a doublet of doublets, coupled to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as doublets of doublets.[6]
-
Thietane Ring Protons: The methine proton at the 3-position (CH-O) is expected to be a multiplet in the downfield region (around δ 5.0-5.5 ppm) due to the deshielding effect of the adjacent oxygen atom. The four methylene protons at the 2- and 4-positions of the thietane ring will likely appear as complex multiplets in the region of δ 3.0-3.5 ppm.[2]
-
Rationale: The specific chemical shifts and coupling constants of the thiophene protons are influenced by the electron-withdrawing nature of the carboxylate group. The puckered nature of the thietane ring can lead to non-equivalent methylene protons, resulting in complex splitting patterns.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A single resonance in the downfield region (δ 160-170 ppm) is characteristic of an ester carbonyl carbon.[7]
-
Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the carboxylate group (C2) will be the most downfield, followed by the other carbons of the aromatic ring.[7][8]
-
Thietane Ring Carbons: The carbon attached to the oxygen (C3) will be significantly downfield (around δ 70-80 ppm). The two methylene carbons (C2 and C4) will appear at higher field strength (around δ 30-40 ppm).[9]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Thiophene C=O | - | 160-170 |
| Thiophene H3, H4, H5 | 7.0 - 8.0 | 125-140 |
| Thietane CH-O | 5.0 - 5.5 | 70-80 |
| Thietane CH₂ | 3.0 - 3.5 | 30-40 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
Expected Characteristic Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹. The conjugation with the thiophene ring slightly lowers the frequency compared to an aliphatic ester.[10]
-
C-O Stretch (Ester): Two characteristic bands are anticipated in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester group.[10]
-
Thiophene Ring Vibrations: Aromatic C=C stretching vibrations will appear in the 1400-1550 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically observed around 700-800 cm⁻¹.[11][12]
-
Thietane Ring Vibrations: The C-S stretching vibration within the strained thietane ring can be observed, although it may be weak and coupled with other vibrations.[13]
-
C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the thietane ring will appear just below 3000 cm⁻¹.
Caption: Key functional group identification via FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A distinct molecular ion peak corresponding to the exact mass of the molecule is expected.
-
Loss of the Thietanyl Group: A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a thiophene-2-carbonyl cation (m/z = 111).
-
Loss of the Thiophene-2-carboxylate Group: Fragmentation can also result in the loss of the thiophene-2-carboxylate radical, leaving a thietan-3-yl cation.
-
Thietane Ring Fragmentation: The strained thietane ring may undergo fragmentation, potentially leading to the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).[14]
The precise masses of the fragments, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of each fragment, providing unequivocal support for the proposed structure.
Three-Dimensional Structural Analysis
While spectroscopic methods define the connectivity of the molecule, techniques like X-ray crystallography and computational modeling are necessary to understand its three-dimensional architecture.
Single-Crystal X-ray Crystallography
Obtaining a suitable single crystal of this compound would allow for its definitive structural determination.
Experimental Protocol:
-
Grow single crystals of the purified compound using techniques such as slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane) or vapor diffusion.
-
Mount a suitable crystal on a goniometer and place it in a beam of monochromatic X-rays.
-
Collect the diffraction data as the crystal is rotated.
-
Process the data to determine the unit cell dimensions and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the model to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.
Anticipated Structural Features:
-
Thietane Ring Conformation: The thietane ring is expected to adopt a puckered, non-planar conformation to alleviate ring strain.[13] The C-S-C bond angle will be significantly compressed (around 78°), while the C-C-C angle will be larger (around 93-96°).[15]
-
Bond Lengths: The C-S bond lengths in the thietane ring are anticipated to be around 1.85 Å, and the C-C bond lengths approximately 1.54 Å.[13]
-
Ester Conformation: The ester functional group is likely to be relatively planar and its orientation with respect to the thiophene ring will be determined by steric and electronic factors.
| Parameter | Expected Value | Reference |
| Thietane C-S-C Angle | ~78° | [15] |
| Thietane C-C-C Angle | ~93-96° | [15] |
| Thietane C-S Bond Length | ~1.85 Å | [13] |
| Thietane C-C Bond Length | ~1.54 Å | [13] |
Molecular Modeling and Computational Analysis
In the absence of experimental crystallographic data, or to complement it, molecular modeling provides valuable insights into the conformational preferences and electronic properties of the molecule.
Methodology:
-
Construct a 3D model of this compound using molecular modeling software.
-
Perform a conformational search using molecular mechanics (MM) methods to identify low-energy conformers.
-
Optimize the geometries of the most stable conformers using quantum mechanical methods, such as Density Functional Theory (DFT).
-
Calculate key properties such as the electrostatic potential surface, dipole moment, and molecular orbital energies (HOMO/LUMO) to understand the molecule's reactivity and potential for intermolecular interactions.
Computational analysis can predict the puckering of the thietane ring and the rotational barrier of the ester group, providing a dynamic view of the molecule's structure that is crucial for understanding its interaction with biological targets.
Conclusion
The structural analysis of this compound requires a synergistic application of synthetic chemistry, spectroscopy, and structural biology techniques. This guide has outlined a logical and experimentally grounded workflow for its synthesis and comprehensive characterization. The convergence of the structurally unique thietane ring and the pharmacologically significant thiophene moiety makes this compound a compelling candidate for further investigation in drug discovery programs. The detailed analytical protocols and predicted data presented herein provide a solid foundation for researchers to build upon in their exploration of this promising area of medicinal chemistry.
References
- BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols.
-
Patel, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- Google Patents. (2022).
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. BenchChem Technical Guides.
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. [Link]
-
Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]
-
Francisco, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957. [Link]
- ResearchGate. (2021).
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- ResearchGate. (2023). The diverse methods for the synthesis of thietanes.
-
University of Bristol. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]
- Block, E. (2007). The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis, 39, 671-704.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Pharmaceutical Sciences and Research.
-
S. S. Al-Juaid, et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers. [Link]
- Fringuelli, F., et al. (1983). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (2), 271-275.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
- Smith, D. J. H., et al. (1977). Conformational study of 3-substituted thietane 1-oxides. Lanthanide shift reagent approach. The Journal of Organic Chemistry, 42(4), 546-551.
-
Bentham Science Publishers. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. [Link]
- Fenselau, C., & Misra, R. N. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 602-605.
-
ChemRxiv. (2022). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]
-
Shi, Y., et al. (2015). Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S':S:S']bis. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1296-1299. [Link]
-
Beilstein Journals. (2020). Recent synthesis of thietanes. [Link]
- El-Emam, A. A., et al. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione.
-
Wikipedia. (n.d.). Thietane. [Link]
- Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(10), 1386-1391.
- ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.
-
Kim, H. J., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2218. [Link]
-
ChemRxiv. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. [Link]
-
RSC Publishing. (2023). Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. [Link]
- ResearchGate. (2026). The high resolution FTIR-spectrum of oxetane.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
PubMed Central. (2015). Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds. [Link]
- ResearchGate. (n.d.). X-ray crystal structure of 3 . Selected bond lengths (Å) and bond angles (deg).
- ResearchGate. (n.d.). X-ray crystal structure of 3. Selected bond lengths (Å) and angles (deg).
- International Union of Crystallography. (n.d.). Bond Lengths, and Beyond.
- Rapid Communications in Mass Spectrometry. (2009). Ion fragmentation of small molecules in mass spectrometry.
Sources
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S′:S:S′]bis[tricarbonyliron(I)](Fe—Fe) - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Structural Analysis of Thietan-3-yl thiophene-2-carboxylate
Abstract: Thietan-3-yl thiophene-2-carboxylate is a novel ester combining a sulfur-containing aromatic heterocycle (thiophene) with a saturated, four-membered sulfur heterocycle (thietane). While direct experimental spectroscopic data for this specific molecule is not available in the current literature, its structural components are well-characterized. This guide provides a comprehensive, in-depth prediction of its spectroscopic properties, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of spectroscopy and data from analogous structures, offering researchers a valuable reference for the identification and characterization of this and related compounds. Methodologies for spectroscopic data acquisition are also detailed to ensure experimental rigor.
Introduction
This compound merges two significant sulfur-containing heterocyclic moieties: the aromatic, electron-rich thiophene ring and the strained, non-aromatic thietane ring. Thiophene derivatives are widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2] The thietane ring, while less common, is a subject of growing interest as a bioisosteric replacement for other cyclic systems in drug design.[3] The ester linkage between these two rings creates a molecule with unique conformational and electronic properties, making it a target of interest for synthetic chemists and drug development professionals.
This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we can construct a reliable spectroscopic profile. This document will serve as a foundational reference for researchers aiming to synthesize or identify this compound.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the following systematic numbering will be used for the atoms in this compound.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum can be divided into two main regions: the aromatic signals from the thiophene ring and the aliphatic signals from the thietane ring.
Causality Behind Predictions:
-
Thiophene Protons (H-3', H-4', H-5'): The chemical shifts of these protons are influenced by the aromaticity of the ring and the electron-withdrawing nature of the carboxylate group. Protons on a thiophene ring typically appear between 7.0 and 8.0 ppm.[2] The proton adjacent to the sulfur and the ester group (H-5') is expected to be the most deshielded.
-
Thietane Protons (H-3, H-2, H-4): The thietane ring is a strained, four-membered heterocycle. The proton at the ester-bearing carbon (H-3) will be significantly downfield due to the deshielding effect of the adjacent oxygen atom. The methylene protons (H-2 and H-4) will be diastereotopic and are expected to show complex splitting patterns. Their chemical shifts are generally in the aliphatic region but can be influenced by the ring strain and the sulfur atom.[4]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5' | 7.8 - 8.1 | Doublet of doublets (dd) | J = 5.0, 1.2 Hz |
| H-3' | 7.6 - 7.8 | Doublet of doublets (dd) | J = 3.8, 1.2 Hz |
| H-4' | 7.1 - 7.3 | Doublet of doublets (dd) | J = 5.0, 3.8 Hz |
| H-3 | 5.4 - 5.8 | Quintet | J ≈ 7 Hz |
| H-2, H-4 | 3.4 - 3.8 | Multiplet | - |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Causality Behind Predictions:
-
Carbonyl Carbon (C=O): Ester carbonyl carbons typically resonate in the range of 160-175 ppm.[5]
-
Thiophene Carbons: The aromatic carbons of the thiophene ring will appear between 125 and 140 ppm. The carbon attached to the ester group (C-2') will be deshielded.[2]
-
Thietane Carbons: The carbon attached to the ester oxygen (C-3) will be significantly deshielded, appearing in the 60-80 ppm range. The methylene carbons (C-2 and C-4) will be further upfield, in the typical aliphatic region for carbons adjacent to a sulfur atom.[6]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | 161 - 165 |
| C-2' | 133 - 136 |
| C-5' | 132 - 135 |
| C-3' | 128 - 130 |
| C-4' | 127 - 129 |
| C-3 | 70 - 78 |
| C-2, C-4 | 30 - 38 |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Causality Behind Predictions: The most prominent peaks in the IR spectrum will be due to the ester functional group. The C=O stretch is a strong, sharp absorption, while the C-O stretches are also characteristic. The aromatic C-H stretches of the thiophene ring will appear at higher wavenumbers than aliphatic C-H stretches. The C-S bond vibrations are typically weaker and appear in the fingerprint region.[7][8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch (Thiophene) |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (Thietane) |
| 1725 - 1705 | Strong, Sharp | C=O stretch (Ester) |
| 1550 - 1450 | Medium | C=C stretch (Thiophene ring) |
| 1250 - 1100 | Strong | C-O stretch (Ester) |
| 850 - 700 | Medium-Strong | C-S stretch and C-H out-of-plane bending |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is expected to be observed. The fragmentation patterns will likely be dominated by the cleavage of the ester bond, which is a relatively weak point in the molecule. Key fragmentation pathways would include the loss of the thietane moiety or the thiophene carbonyl moiety.[9][10] The presence of two sulfur atoms will give a characteristic M+2 isotope peak.[11]
Predicted Key Fragments in EI-MS
| m/z | Identity |
| 214 | [M]⁺ (this compound) |
| 141 | [Thiophene-C=O]⁺ |
| 111 | [Thiophene]⁺ |
| 73 | [Thietan-3-yl]⁺ |
Predicted Fragmentation Pathway
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Biological Activity of Thietane Derivatives: A Technical Guide
Executive Summary
The thietane ring (a four-membered saturated sulfur heterocycle) represents a high-potential, underutilized pharmacophore in modern drug design. While its oxygenated counterpart, the oxetane, has achieved "privileged scaffold" status for lipophilicity modulation, thietanes offer distinct bio-orthogonal advantages.
This guide moves beyond basic structural descriptions to analyze the biological causality of thietane derivatives. We focus on their unique ring strain energies (~19.6 kcal/mol), the "pucker" effect on enzyme binding, and their dual-role capability as both alkylating agents (via ring opening) and stable bioisosteres (via S-oxidation).
Part 1: Chemical Biology & Pharmacophore Analysis
The "Sulfur Effect" and Ring Topology
Unlike the relatively planar oxetane ring, the thietane ring exhibits a significant "pucker" angle (
-
Lipophilicity Modulation: Thietanes are significantly more lipophilic than oxetanes. Substituting a gem-dimethyl group with a thietane ring often lowers LogP less drastically than an oxetane, preserving membrane permeability while reducing metabolic clearance.
-
The Oxidation Switch: The sulfur atom is a metabolic handle. It can be oxidized to the sulfoxide (
) and sulfone ( ).
Mechanism of Action: The Thietanocin Paradigm
The most validated biological activity of thietanes lies in nucleoside analogs, specifically Thietanocin A (a thia-analog of Oxetanocin A).[2]
Mechanism:
-
Entry & Phosphorylation: Thietanocin A enters the cell and is phosphorylated by cellular kinases to its triphosphate form.
-
Viral Polymerase Competition: The triphosphate competes with dATP for incorporation into the viral DNA chain.
-
Chain Termination: Due to the ring strain and lack of a 3'-hydroxyl equivalent in the correct geometry, incorporation stalls the viral DNA polymerase (specifically HIV-RT and HSV DNA Pol).
Visualization: Thietanocin A Antiviral Pathway
Caption: Figure 1. Mechanism of action for Thietanocin A, highlighting the bioactivation cascade from prodrug to chain terminator.
Part 2: Therapeutic Applications & Data[2][5]
Comparative Activity: Bioisosteres in Inflammation
Thietane-3-ol and its oxidized derivatives have been evaluated as bioisosteres for the carboxylic acid moiety in NSAIDs (e.g., Ibuprofen derivatives).
Key Finding: The thietane 1,1-dioxide moiety mimics the tetrahedral geometry and H-bonding capacity of a transition state, often improving selectivity for COX-2 over COX-1.
Table 1: Inhibition of Eicosanoid Biosynthesis (Representative Data) Data synthesized from comparative studies of Ibuprofen bioisosteres.
| Compound Scaffold | Moiety (R-Group) | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio | Stability |
| Ibuprofen (Control) | -COOH | 12.5 | 8.2 | 1.5 | High |
| Oxetane Analog | Oxetan-3-ol | >100 | 45.0 | N/A | High |
| Thietane Analog | Thietan-3-ol | 85.0 | 32.0 | 2.6 | Low (Oxidation prone) |
| Thietane Sulfone | Thietane-1,1-dioxide | 22.0 | 4.1 | 5.4 | High |
Technical Insight: The thietane sulfone (Row 4) shows superior COX-2 selectivity. The sulfone oxygens act as H-bond acceptors in the enzyme pocket, mimicking the carboxylate without the acidic proton, reducing gastric irritation potential.
Anticancer: STAT3 Inhibition
Recent studies (e.g., benzo[b]thiophene 1,1-dioxide derivatives) utilize the oxidized sulfur ring to inhibit STAT3 phosphorylation. The thietane/thiophene dioxide scaffold occupies the SH2 domain, preventing dimerization and nuclear translocation.
Part 3: Experimental Protocols
Protocol: Synthesis of 3-Hydroxythietane 1,1-Dioxide
Rationale: This compound is the precursor for stable thietane bioisosteres. Direct oxidation must be controlled to prevent ring opening.
Reagents:
-
Thietan-3-ol (Starting material)[12]
-
m-CPBA (meta-Chloroperoxybenzoic acid, 77%)
-
Dichloromethane (DCM)
-
Saturated NaHCO3
Step-by-Step Methodology:
-
Preparation: Dissolve thietan-3-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Oxidation: Slowly add m-CPBA (2.5 equiv) portion-wise over 30 minutes. Critical: Do not add all at once; the exotherm can trigger ring cleavage.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Stain: KMnO4; Thietan-3-ol fades, Sulfone spot is more polar).
-
Quenching: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na2SO3 (to remove excess peroxide) followed by saturated NaHCO3.
-
Purification: Dry the organic layer over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.
-
Validation: 1H NMR should show a downfield shift of the ring protons (
~4.5-4.8 ppm) compared to the sulfide.
-
Protocol: Viral Plaque Reduction Assay (HSV-1)
Rationale: To quantify the antiviral potency of thietane nucleosides.
-
Cell Culture: Seed Vero cells in 24-well plates (
cells/well). Incubate overnight to form a monolayer. -
Infection: Aspirate media. Infect monolayers with HSV-1 (approx. 50 PFU/well) in minimal media. Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Add overlay medium (1% methylcellulose) containing serial dilutions of the Thietane Derivative (0.1 - 100
M). Include Acyclovir as a positive control. -
Incubation: Incubate for 72 hours until plaques are visible.
-
Fixation/Staining: Fix cells with 10% formalin (30 mins), then stain with 0.5% Crystal Violet.
-
Analysis: Count plaques. Calculate EC50 (concentration reducing plaque count by 50%) using non-linear regression.
Part 4: Metabolism & Toxicology (The Safety Filter)
The primary liability of thietanes is the reactivity of the sulfur atom.
-
S-Oxidation: The major metabolic route. Sulfoxides are often chiral (sulfur becomes a stereocenter), leading to diastereomeric mixtures with different activities. Recommendation: Design drugs as the pre-oxidized sulfone (1,1-dioxide) to avoid metabolic ambiguity.
-
Ring Opening (Alkylation): Nucleophilic attack at the alpha-carbon can open the ring, creating a reactive alkylating species. This is desirable for cytotoxicity (cancer) but toxic for chronic indications.
Visualization: Metabolic Fate of Thietanes
Caption: Figure 2. Metabolic divergence of thietanes. The Sulfone pathway leads to stability, while Ring Opening leads to potential toxicity.
References
-
Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (2022). Discusses the thietane ring as a bioisostere and its metabolic profile.
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. Journal of Medicinal Chemistry. (2017). Provides the comparative data on COX/LOX inhibition and lipophilicity.
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. (2024). Details modern synthetic routes for the stable sulfone derivatives.
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design. (2021).[13] Validates the sulfone scaffold in anticancer applications.
-
Synthesis and anti-HIV activity of D- and L-thietanose nucleosides. Journal of Medicinal Chemistry. (2006). The foundational text for Thietanocin A antiviral mechanisms.
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to Thietane Ring Conformations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thietane ring, a four-membered heterocycle featuring a sulfur atom, is a structural motif of escalating importance in medicinal chemistry and materials science.[1][2] Its inherent ring strain and the presence of the sulfur heteroatom bestow upon it unique conformational and electronic properties that are pivotal for its function.[1][3] A profound understanding of the conformational landscape of the thietane ring is indispensable for the rational design of innovative therapeutics and functional materials.[1][4] This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies utilized to probe the conformations of the thietane ring. It synthesizes key quantitative data, elucidates the causality behind computational choices, and presents a practical workflow for conformational analysis, thereby serving as an essential resource for professionals in the field.
Introduction: The Significance of the Thietane Ring
Thietanes are a class of aliphatic four-membered thiaheterocycles that, while less common than their five- and six-membered counterparts, are found in a variety of biologically active compounds and natural products.[2][5] Their derivatives have shown promise as antiviral agents, anticancer drugs, and even sweeteners.[3][6] The conformational preferences of the thietane ring directly influence its intermolecular interactions, reactivity, and ultimately, its biological activity. Therefore, a detailed theoretical understanding of its structure is paramount.
The thietane ring is not planar; it adopts a puckered conformation to alleviate the significant ring strain inherent in a four-membered ring system.[1][7] This puckering is the central feature of its conformational profile and is the primary focus of theoretical investigations.
Theoretical Framework: Describing the Puckered Ring
The non-planar nature of the thietane ring is best described by a "ring-puckering coordinate," which quantifies the out-of-plane displacement of the ring atoms.[8][9] For a four-membered ring, there is a single puckering mode described by the puckering amplitude, often denoted as q2.[8][10]
The conformational dynamics of the thietane ring are governed by a potential energy surface (PES), which illustrates the energy of the molecule as a function of its geometry.[11][12] For thietane, the PES along the ring-puckering coordinate is characteristically a symmetric double-well potential.[13] The minima of this potential correspond to the two equivalent puckered conformations, while the maximum represents the higher-energy planar transition state for ring inversion.
The energy difference between the puckered conformation and the planar transition state is known as the barrier to ring inversion. This barrier is a critical parameter that defines the conformational flexibility of the ring.
Computational Methodologies for Conformational Analysis
A hierarchy of computational methods is employed to study the conformations of thietane and its derivatives. The choice of method represents a trade-off between accuracy and computational cost.
Ab Initio Methods
Ab initio calculations, derived from first principles without empirical parameters, provide a highly accurate description of molecular systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are utilized. For thietane, ab initio studies have been instrumental in determining its geometry, vibrational frequencies, and the barrier to ring inversion.[14] For instance, MP2 calculations with a correlation-consistent basis set like cc-pVTZ can yield results in excellent agreement with experimental data.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its balance of accuracy and efficiency.[15][16] DFT methods, such as B3LYP, are commonly used to investigate the conformations of thietane derivatives.[17] The choice of functional and basis set (e.g., 6-31G*) is crucial for obtaining reliable results.[17] DFT is particularly useful for studying larger, substituted thietane systems relevant to drug discovery.[18]
Semi-Empirical Methods
Semi-empirical methods offer a computationally less demanding alternative for rapid conformational screening of large sets of molecules. While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into conformational preferences.
Conformational Profile of the Parent Thietane
Theoretical studies, corroborated by experimental data from microwave and electron diffraction spectroscopy, have established the key conformational parameters of the parent thietane molecule.
| Parameter | Theoretical Value (Typical Range) | Experimental Value |
| Barrier to Ring Inversion | 250 - 300 cm⁻¹ | ~274 cm⁻¹[13] |
| Equilibrium Puckering Angle | 25° - 30° | ~26°[13] |
| C-S Bond Length | 1.84 - 1.86 Å | ~1.846 Å |
| C-C Bond Length | 1.54 - 1.56 Å | ~1.549 Å |
| C-S-C Angle | ~77° | ~76.8° |
| C-C-C Angle | ~90° | ~89.9° |
Note: Theoretical values can vary depending on the level of theory and basis set used.
Influence of Substituents and Oxidation State
The introduction of substituents or changes in the oxidation state of the sulfur atom can significantly alter the conformational landscape of the thietane ring.
Substituted Thietanes
Substituents can influence the puckering of the thietane ring through steric and electronic effects. The preference for a substituent to occupy an equatorial or axial position is a key aspect of the conformational analysis of substituted thietanes. For example, in 3-substituted thietanes, there is often an equilibrium between diequatorial and diaxial (or axial-equatorial) conformations.[19]
Thietane-1-oxide and Thietane-1,1-dioxide
The oxidation of the sulfur atom to a sulfoxide (thietane-1-oxide) or a sulfone (thietane-1,1-dioxide) has a profound impact on the ring's conformation.[20][21] The sulfinyl group in thietane-1-oxides introduces an additional stereocenter and a strong preference for the oxygen atom to occupy an equatorial position to minimize steric interactions.[19][22] In thietane-1,1-dioxides, the increased steric bulk and polarity of the sulfonyl group further influence the ring puckering.[23] The physicochemical properties, such as lipophilicity and basicity/acidity, are also significantly modulated by the sulfur oxidation state.[24]
Visualizing Conformational Concepts and Workflows
Potential Energy Surface of Thietane
The following diagram illustrates the characteristic double-well potential energy surface for the ring-puckering motion of thietane.
Caption: A workflow for computational conformational analysis of thietanes.
Experimental Protocol: A Practical Example
Objective: To determine the preferred conformation of 2-methylthietane using DFT calculations.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Structure Building:
-
Construct two initial geometries for 2-methylthietane: one with the methyl group in an axial position and one with it in an equatorial position.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.
-
Rationale: This step finds the lowest energy structure for each conformer on the potential energy surface defined by the chosen level of theory.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Rationale: This calculation confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
-
Energy Analysis:
-
Compare the electronic energies of the two optimized conformers. To obtain more accurate relative energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Correct the electronic energies with the ZPVE from the frequency calculations to obtain the total energies at 0 K.
-
-
Conformational Population:
-
Calculate the relative Gibbs free energies of the conformers at a specific temperature (e.g., 298.15 K).
-
Use the Boltzmann distribution to determine the relative populations of the axial and equatorial conformers at that temperature.
-
-
Data Interpretation:
-
Analyze the optimized geometries, including bond lengths, bond angles, dihedral angles, and the ring-puckering amplitude, to characterize the conformation of each isomer.
-
The conformer with the lower Gibbs free energy is the more stable and therefore more populated conformation.
-
Conclusion
The theoretical study of thietane ring conformations is a vibrant area of research with significant implications for drug discovery and materials science. Computational chemistry provides powerful tools to elucidate the subtle conformational preferences of these unique heterocyclic systems. By carefully selecting and applying appropriate theoretical methods, researchers can gain invaluable insights into the structure-property relationships of thietane-containing molecules, paving the way for the design of novel and effective chemical entities.
References
-
Uebel, J. J., & Smith, D. J. H. (1976). Conformational study of 3-substituted thietane 1-oxides. Lanthanide shift reagent approach. The Journal of Organic Chemistry, 41(13), 2261-2265. [Link]
-
Lee, S. K., & Kim, H. L. (2017). Observation of the Ring-Puckering Vibrational Mode in Thietane Cation. The Journal of Physical Chemistry A, 121(5), 1163–1167. [Link]
-
Cremer, D. (2009). RING: A Coordinate Transformation Program for Evaluating the Degree and Type of Puckering of a Ring Compound. Computational Chemistry List. [Link]
-
Cremer, D. (1983). Calculation of Puckered Rings with Analytical Gradients. Journal of Computational Chemistry, 4(1), 1-10. [Link]
-
Domingo, L. R., Pérez-Ruiz, R., Argüello, J. E., & Miranda, M. A. (2011). DFT study on the cycloreversion of thietane radical cations. The Journal of Physical Chemistry A, 115(21), 5443–5448. [Link]
-
Brown, F. K., & Toney, J. H. (2009). Conformational Analyses of Thiirane-Based Gelatinase Inhibitors. PMC. [Link]
-
Cremer, D. RING Puckering. CATCO, SMU. [Link]
-
Durig, J. R., & Sullivan, J. F. (1988). The experimental vibrational spectra, vibrational assignment, and normal coordinate analysis of thiirane‐h4 and ‐d4 and cis‐ and trans‐1,2‐dideuteriothiirane: Ab initio theoretical IR spectra of thiirane, thiirene, and isotopically substituted derivatives. The Journal of Chemical Physics, 88(7), 4069-4085. [Link]
-
Domingo, L. R., Pérez-Ruiz, R., Argüello, J. E., & Miranda, M. A. (2011). DFT study on the cycloreversion of thietane radical cations. PubMed. [Link]
-
Durig, J. R., & Little, T. S. (1991). Vibrational spectra and scaled ab initio harmonic force field for thietane and several deuteriated isotopomers. The Journal of Physical Chemistry, 95(24), 9630–9636. [Link]
-
Majek, M., & Filace, F. (2018). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. ResearchGate. [Link]
-
Smith, D. J. H., Finlay, J. D., Hall, C. R., & Uebel, J. J. (1976). Conformational study of 3-substituted thietane 1-oxides. Lanthanide shift reagent approach. The Journal of Organic Chemistry. [Link]
-
Bachrach, S. M. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. [Link]
-
Wu, L. P., & Li, Z. G. (2020). The diverse methods for the synthesis of thietanes. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis and Biological Evaluation of Some Thietane Derivatives. ResearchGate. [Link]
-
Dodson, R. M., Hammen, P. D., & Davis, R. A. (1971). Thietanes. Syntheses, Configurations, and Conformations of 2,4=Diphenylthietanes and Their Oxides. ElectronicsAndBooks. [Link]
-
Block, E. (2008). Product Class 12: Thietanes and Derivatives. Science of Synthesis, 39, 661-708. [Link]
-
Wu, L. P., & Li, Z. G. (2020). Recent synthesis of thietanes. PMC. [Link]
-
Wu, L. P., & Li, Z. G. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1378–1405. [Link]
-
Various Authors. (2021). Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]
-
Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
-
Various Authors. (2024). Synthesis of thietane derivatives of Taxoids. ResearchGate. [Link]
-
Van Speybroeck, V., et al. (2002). Applicability of the Hindered Rotor Scheme to the Puckering Mode in Four-Membered Rings. Center for Molecular Modeling. [Link]
-
Lambert, J. B., & Keske, R. G. (1966). Equilibrium Conformations of Thiane 1-Oxide (Pentamethylene Sulfoxide). The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). Thietane 1,1-dioxide. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Thietane, 1-oxide. NIST WebBook. [Link]
-
Abbott, F. S., & Haya, K. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-79. [Link]
-
Various Authors. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]
-
Various Authors. (n.d.). Conformational Analysis. University of Liverpool. [Link]
-
Adams, C. J., & Went, M. J. (2015). Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1332–1335. [Link]
-
Wu, L. P., & Li, Z. G. (2020). Recent synthesis of thietanes. Beilstein Journals. [Link]
-
Wu, L. P., & Li, Z. G. (2020). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]
-
PubChem. (n.d.). Thietane. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2023). Potential Energy Surface. LibreTexts. [Link]
-
Stepan, A. F., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Various Authors. (2015). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 5-chloro-10-oxa-3-thia-tricyclo[5.2.1.0(1,5)]dec-8-ene-3,3-dioxide. ResearchGate. [Link]
-
Ocola, E. J., Wieding, L. A., & Laane, J. (2017). Theoretical Investigations of the Structures and the Ring-Puckering Vibrations for Several Bicyclic Molecules. APS Meeting Archive. [Link]
-
Python in Chemistry. (n.d.). Potential Energy Surfaces. Python in Chemistry. [Link]
-
Britannica. (n.d.). Thietane. Encyclopædia Britannica. [Link]
-
Various Authors. (2025). Formation mechanism for the formation of thietane rings from oxiranes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thietane. Wikipedia. [Link]ietane]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Thietane - Wikipedia [en.wikipedia.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. QCMP110.html [ccl.net]
- 9. s3.smu.edu [s3.smu.edu]
- 10. RING Puckering - CATCO [s3.smu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Potential Energy Surfaces — CH40208: Topics in Computational Chemistry [pythoninchemistry.org]
- 13. Observation of the Ring-Puckering Vibrational Mode in Thietane Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. DFT study on the cycloreversion of thietane radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thietane, 1-oxide [webbook.nist.gov]
- 21. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. chemrxiv.org [chemrxiv.org]
The Thietane Scaffold: A Technical Guide to Synthesis, Reactivity, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Strained Sulfur Heterocycle
The thietane ring, a four-membered heterocycle containing a sulfur atom, has transitioned from a structural curiosity to a valuable scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain dictates its unique reactivity, while its distinct stereochemical and electronic properties are being strategically leveraged to enhance the physicochemical and pharmacological profiles of bioactive molecules.[2][3] Unlike its more extensively studied oxygen-containing counterpart, the oxetane, the thietane ring offers a unique set of properties, including high polarity and pronounced three-dimensionality, which can be harnessed to improve critical drug-like characteristics such as solubility and metabolic stability.[2][4] This guide provides a comprehensive overview of thietane chemistry, from fundamental principles to cutting-edge applications, with a focus on empowering researchers to exploit this versatile building block in their own discovery programs.
The parent compound, thietane (also known as trimethylene sulfide), is a colorless liquid with a characteristic sulfurous odor.[3][5] The four-membered ring is puckered and strained, which is a key determinant of its chemical behavior.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₃H₆S | [2] |
| Molar Mass | 74.14 g·mol⁻¹ | [2][5] |
| Appearance | Colorless liquid | [2][5] |
| Density | 1.028 g cm⁻³ | [2][5] |
| Boiling Point | 94 to 95 °C | [2][5] |
| Ring Strain Energy | 19.6 kcal/mol | [3] |
| Solubility | Poorly soluble in polar solvents, more soluble in non-polar organic solvents.[6] |
Part 1: The Synthesis of Thietanes: Forging the Four-Membered Ring
The construction of the strained thietane ring has been the subject of extensive research, leading to a diverse array of synthetic methodologies.[7][8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclization of 1,3-Difunctionalized Propane Derivatives
A traditional and straightforward approach to thietane synthesis involves the intramolecular cyclization of propane chains bearing two leaving groups at the 1 and 3 positions with a sulfide source.[7] This method is conceptually simple, relying on an SN2 reaction to close the ring.
-
From 1,3-Dihalopropanes: The reaction of 1,3-dibromopropane or 1,3-dichloropropane with sodium sulfide is a common method for synthesizing the parent thietane.[5] The yield of this reaction can often be improved by using thiourea followed by hydrolysis.[10]
-
From 3-Halo-1-alkanols and their Sulfonates: These substrates can undergo intramolecular cyclization upon treatment with a sulfide source.[7]
-
From γ-Halothiols: In the presence of a base, γ-halothiols readily cyclize to form thietanes.[11]
Caption: Key Cyclization Routes to Thietanes.
Photochemical [2+2] Cycloadditions
The photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, is a powerful method for constructing substituted thietanes.[7][8] This reaction involves the UV light-induced cycloaddition of a thiocarbonyl compound (thione) with an alkene.[7]
Ring Expansion of Thiiranes
The ring expansion of readily available thiiranes (three-membered sulfur heterocycles) offers an elegant and efficient pathway to thietanes.[12][13][14] A common method involves the reaction of a thiirane with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride.[12][13][14] The reaction proceeds via a nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization.[12][13][14]
Part 2: The Reactivity of Thietanes: Harnessing Ring Strain
The chemistry of thietanes is largely dominated by reactions that relieve the inherent ring strain of the four-membered ring.[3]
Ring-Opening Reactions
The thietane ring can be opened by a variety of reagents, making it a useful synthetic intermediate.
-
Nucleophilic Ring-Opening: Strong nucleophiles, such as organolithium reagents, can attack one of the α-carbon atoms, leading to the cleavage of a carbon-sulfur bond.[3][5]
-
Electrophilic Ring-Opening: Electrophiles can attack the sulfur atom, activating the ring towards subsequent nucleophilic attack and cleavage.[3] A recent development in this area is the use of electrophilic aryne activation to achieve a three-component transformation, leading to structurally diverse thioethers.[15]
S-Oxidation
The sulfur atom in the thietane ring can be readily oxidized to the corresponding thietane-1-oxide (a cyclic sulfoxide) and thietane-1,1-dioxide (a cyclic sulfone).[3] These oxidation products exhibit significantly different electronic properties and increased polarity compared to the parent thietane, making them valuable in medicinal chemistry.[4][16] The oxidation state of the sulfur atom can be used to fine-tune the lipophilicity and acidity/basicity of thietane-containing molecules.[4]
Caption: Major Reactivity Pathways of Thietanes.
Part 3: Thietanes in Drug Discovery: A Modern Bioisostere
The thietane moiety has emerged as a valuable bioisostere in drug design.[1][17][18] Its ability to introduce three-dimensionality and modulate physicochemical properties has led to its incorporation into a range of biologically active compounds.
Thietane as a Bioisosteric Replacement
The replacement of common functional groups with a thietane ring can lead to improvements in potency, selectivity, and pharmacokinetic properties.[1] For example, thietan-3-ol and its oxidized derivatives have been evaluated as bioisosteres for the carboxylic acid functional group.[19] The thiophene ring, a related sulfur heterocycle, is also considered a bioisostere of phenols and anilines.[20]
Biologically Active Thietane-Containing Molecules
Thietane derivatives have demonstrated significant biological activity across various therapeutic areas.[2]
| Therapeutic Area | Example Compound Class | Biological Target/Activity | Reference |
| Antiviral | Thietanose Nucleosides | Anti-HIV and HSV activity | [1][2][7] |
| Anticancer | D-ring modified Taxoids | Microtubule stabilization | [2][7] |
| Anticancer | PI3K Inhibitors | Inhibition of the PI3K/AKT signaling pathway | [1] |
| Anti-inflammatory | Thiathromboxane A₂ Analogues | Thromboxane receptor antagonists | [1] |
Case Study: Thietane-Containing PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[1] The rigid thietane scaffold has been incorporated into novel PI3K inhibitors, providing a well-defined orientation for pharmacophoric groups and leading to potent and selective inhibition.[1]
Caption: Inhibition of the PI3K/AKT Pathway by a Thietane-containing Inhibitor.
Part 4: Experimental Protocols
Synthesis of Thietane from 1,3-Dibromopropane
This protocol outlines a classic method for the synthesis of the parent thietane.[3][5]
Materials:
-
1,3-Dibromopropane
-
Sodium sulfide nonahydrate
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium sulfide nonahydrate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
-
Add a solution of 1,3-dibromopropane in ethanol dropwise to the stirred sodium sulfide solution.[3]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.[3]
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.[3]
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain thietane.
Synthesis of Thietane 1,1-Dioxide
This protocol describes the oxidation of thietane to its corresponding sulfone.[3][21]
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thietane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.[3]
-
Add a solution of m-CPBA (at least 2 equivalents) in dichloromethane dropwise to the stirred thietane solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.[3]
-
Quench the reaction by washing with saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield thietane 1,1-dioxide as a white solid.[21]
Conclusion
The chemistry and applications of thietane-containing compounds represent a dynamic and expanding field.[2] Their unique structural and physicochemical properties render them valuable scaffolds for the design of novel therapeutics and advanced materials.[2][16][22] As synthetic methodologies become increasingly sophisticated, the creation of complex and diverse molecular architectures incorporating the thietane ring will undoubtedly accelerate, paving the way for new discoveries in science and medicine.
References
-
Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]
-
Wikipedia. (n.d.). Thietane. Wikipedia. [Link]
-
Xu, J. (2020). Recent synthesis of thietanes. PubMed. [Link]
-
Dong, J., & Xu, J. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. Organic & Biomolecular Chemistry, 15(4), 836-844. [Link]
-
Reddy, R. R., et al. (2021). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications, 57(88), 11639-11642. [Link]
-
ResearchGate. (n.d.). The diverse methods for the synthesis of thietanes. ResearchGate. [Link]
-
Block, E. (2007). Thietanes and Derivatives. Science of Synthesis, 39, 689-708. [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. [Link]
-
Chem-Impex. (n.d.). Thietane 1,1-dioxide. Chem-Impex. [Link]
-
Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
YouTube. (2020). Thietane: Preparation and Reactivity. [Link]
-
Semantic Scholar. (n.d.). Recent synthesis of thietanes. Semantic Scholar. [Link]
-
Ingenta Connect. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Ingenta Connect. [Link]
-
Dong, J., & Xu, J. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. Organic & Biomolecular Chemistry, 15(4), 836-844. [Link]
-
Solubility of Things. (n.d.). Thietane. Solubility of Things. [Link]
-
ResearchGate. (n.d.). Examples of biologically active thietane-containing molecules. ResearchGate. [Link]
-
Francisco, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]
-
Dong, J., & Xu, J. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. PubMed. [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. PubMed. [Link]
-
ChemRxiv. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of thietanes-I. ResearchGate. [Link]
-
Abbott, F. S., & Haya, K. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-78. [Link]
-
Grote, T., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[15]annulene-scaffold. Bioorganic & Medicinal Chemistry, 22(1), 475-483. [Link]
-
ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thietane - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. m.youtube.com [m.youtube.com]
- 12. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Facile synthesis of thietanes via ring expansion of thiiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chemimpex.com [chemimpex.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Thietane | CymitQuimica [cymitquimica.com]
Technical Profile: Thietan-3-yl Thiophene-2-carboxylate
The following technical guide provides an in-depth profile of Thietan-3-yl thiophene-2-carboxylate , a specialized sulfur-containing heterocyclic ester.
High-Value Sulfur Heterocycle for Medicinal Chemistry[1][2]
Executive Summary
This compound is a bicyclic, sulfur-rich ester utilized in advanced medicinal chemistry as a lipophilic building block. It combines the aromatic stability of the thiophene ring with the strained, four-membered thietane system. This compound is primarily investigated in Fragment-Based Drug Discovery (FBDD) as a precursor for generating sulfoxide/sulfone bioisosteres and as a covalent modifier in specific proteomic applications.
This guide details the chemical identity, validated synthesis protocols, and metabolic considerations for researchers utilizing this scaffold.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | This compound |
| Systematic Name | Thietan-3-yl 2-thiophenecarboxylate |
| Molecular Formula | C₈H₈O₂S₂ |
| Molecular Weight | 200.28 g/mol |
| Component A (Acid) | Thiophene-2-carboxylic acid (CAS: 527-72-0) |
| Component B (Alcohol) | Thietan-3-ol (CAS: 10304-16-2) |
| Predicted LogP | ~2.3 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 4 |
CAS Registry Status
Note on Availability: As of the current chemical indexing (2026), the specific ester This compound does not have a widely published, individual CAS number in public databases (e.g., PubChem, Common Chemistry). It is classified as a custom synthesis target derived from two well-registered building blocks.
-
Caution - Isomer Distinction: Do not confuse this ester with the C-C linked isomer, Ethyl 3-(thietan-3-yl)thiophene-2-carboxylate (CAS 2137670-61-0 ), which is structurally distinct and used in different synthetic pathways.
Validated Synthesis Protocols
For research-grade preparation, two primary pathways are recommended based on the stability of the thietane ring.
Method A: Steglich Esterification (Recommended)
This method minimizes the risk of ring-opening polymerization of the strained thietane ring, which can occur under harsh acidic conditions.
-
Reagents: Thiophene-2-carboxylic acid (1.0 eq), Thietan-3-ol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Conditions: 0°C to RT, 12–18 hours.
Protocol:
-
Dissolve Thiophene-2-carboxylic acid (CAS 527-72-0) in anhydrous DCM under N₂ atmosphere.
-
Add Thietan-3-ol (CAS 10304-16-2) and DMAP.
-
Cool to 0°C and add DCC dropwise (dissolved in minimal DCM).
-
Allow to warm to Room Temperature (RT) and stir overnight.
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc) is essential to remove trace urea byproducts.
Method B: Acid Chloride Activation
Suitable for scale-up, provided the HCl byproduct is scavenged immediately to prevent thietane degradation.
-
Reagents: Thiophene-2-carbonyl chloride (CAS 5271-67-0), Thietan-3-ol, Triethylamine (Et₃N).
-
Conditions: 0°C, DCM, 2 hours.
Synthesis Logic Diagram
Figure 1: Steglich esterification pathway for the synthesis of this compound.
Applications in Drug Discovery
Bioisosterism & Metabolic Activation
The thietane ring serves as a metabolic "soft spot." In vivo, the sulfur atom is readily oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s to form the sulfoxide and subsequently the sulfone .
-
Utility: This transformation increases polarity (lowers LogP) and can improve solubility without altering the core pharmacophore.
-
Thietane 1,1-dioxide: The sulfone metabolite is a known bioisostere for the carbonyl group, offering unique hydrogen-bonding geometry.
Fragment-Based Drug Discovery (FBDD)
The thiophene-ester-thietane motif provides a rigid linker with defined exit vectors.
-
Thiophene: Pi-stacking interactions (Phe/Trp/Tyr residues).
-
Ester: Hydrogen bond acceptor.
-
Thietane: Hydrophobic pocket filling; potential for ring-opening covalent inhibition if positioned near a nucleophilic cysteine.
Metabolic Pathway Diagram
Figure 2: Predicted oxidative metabolic pathway of the thietane moiety.
Safety & Handling Protocols
-
Stench Warning: Thietan-3-ol and its esters can possess a pungent, sulfurous odor. All synthesis steps must be performed in a well-ventilated fume hood.
-
Stability: Thietanes are strained rings. Avoid strong Lewis acids or high temperatures (>100°C) which may trigger ring-opening polymerization.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous S-oxidation.
References
-
Thietan-3-ol (Component A): PubChem. Compound Summary for CID 138580, Thietan-3-ol. National Library of Medicine. Available at: [Link]
-
Thiophene-2-carboxylic acid (Component B): PubChem.[1] Compound Summary for CID 10700, Thiophene-2-carboxylic acid. National Library of Medicine. Available at: [Link]
- Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Thietane Bioisosterism: Wuitschik, G., et al. (2010). Oxetanes as replacements for carbonyl groups in drug discovery. Journal of Medicinal Chemistry. [Validates 4-membered heterocycles as bioisosteres].
Sources
Methodological & Application
Technical Guide: Synthesis of Thietan-3-yl Thiophene-2-carboxylate
Part 1: Scientific Rationale & Strategic Overview
Introduction
The synthesis of Thietan-3-yl thiophene-2-carboxylate represents a strategic intersection of heterocyclic chemistry and bioisosteric design. The thietane ring (a four-membered sulfur-containing heterocycle) has emerged as a high-value scaffold in medicinal chemistry, offering a unique vector to modulate lipophilicity (
This protocol details the esterification of thiophene-2-carboxylic acid with thietan-3-ol . While seemingly trivial, the high ring strain of the thietane moiety (~19 kcal/mol) requires specific handling to prevent ring-opening polymerization or desulfurization. Furthermore, the sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) or alkylation (sulfonium salt formation) if reaction conditions are not rigorously controlled.
Retrosynthetic Analysis
The most reliable disconnection is the acyl-oxygen cleavage, utilizing the nucleophilicity of the thietan-3-ol hydroxyl group against an activated thiophene-2-carboxyl species.
Figure 1: Retrosynthetic disconnection strategy focusing on convergent esterification.
Part 2: Experimental Protocols
Critical Safety & Handling
-
Thietan-3-ol: Possesses a characteristic, penetrating sulfur odor. All operations must be performed in a well-ventilated fume hood. Treat as a potential skin irritant and permeator.
-
Thiophene derivatives: Often exhibit biological activity; handle with standard PPE.
-
Ring Strain: Avoid strong Lewis acids (e.g.,
, ) which can coordinate to the sulfur and trigger ring-opening.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| Thiophene-2-carboxylic acid | Substrate (Acid) | 1.0 | 128.15 | Solid | Limiting reagent |
| Thietan-3-ol | Substrate (Alcohol) | 1.1 | 90.14 | ~1.1 | Slight excess to drive completion |
| EDC[1]·HCl | Coupling Agent | 1.2 | 191.70 | Solid | Water-soluble urea byproduct |
| DMAP | Catalyst | 0.1 | 122.17 | Solid | Nucleophilic catalyst |
| DIPEA | Base | 2.5 | 129.24 | 0.742 | Scavenger |
| Dichloromethane (DCM) | Solvent | N/A | - | - | Anhydrous, degassed |
Method A: EDC/DMAP Coupling (Recommended for Discovery)
Rationale: This method avoids the generation of harsh acidic byproducts (HCl) associated with acid chlorides, preserving the sensitive thietane ring.
Step-by-Step Protocol:
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Nitrogen (
) or Argon.
-
-
Solubilization:
-
Add Thiophene-2-carboxylic acid (1.0 equiv, 5.0 mmol, 641 mg) to the flask.
-
Add anhydrous DCM (25 mL, 0.2 M concentration).
-
Add Thietan-3-ol (1.1 equiv, 5.5 mmol, 496 mg).
-
-
Activation & Coupling:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DMAP (0.1 equiv, 0.5 mmol, 61 mg) in one portion.
-
Add EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g) portion-wise over 5 minutes.
-
Observation: The suspension should clear as the activated ester intermediate forms.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 12–16 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid spot (
) should disappear, and a new less polar spot ( ) should appear.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (20 mL) to remove DMAP and unreacted EDC. Note: Perform quickly to minimize acid exposure to the thietane.
-
Wash with Sat.
(20 mL) to remove unreacted acid. -
Wash with Brine (20 mL).
-
Dry organic layer over anhydrous
. Filter and concentrate in vacuo at < 35 °C.
-
Method B: Acid Chloride Route (Scale-Up)
Rationale: More atom-economical for gram-scale synthesis, provided the acid chloride is high quality.
Step-by-Step Protocol:
-
Acid Chloride Formation (In-situ):
-
To a solution of Thiophene-2-carboxylic acid (1.0 equiv) in DCM at 0 °C, add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise. Stir 2h at RT until gas evolution ceases.
-
Concentrate to dryness to remove excess oxalyl chloride. Redissolve in DCM.
-
-
Esterification:
-
To the solution of crude acid chloride in DCM at 0 °C, add Thietan-3-ol (1.0 equiv).
-
Add Triethylamine (
) (1.5 equiv) dropwise. Crucial: The base must be present to scavenge HCl immediately to prevent thietane degradation. -
Stir at RT for 4 hours.
-
-
Workup:
-
Standard aqueous workup as described in Method A.
-
Part 3: Mechanism & Logic
The reaction relies on the activation of the carboxylic acid to a reactive electrophile, followed by nucleophilic attack by the secondary alcohol of the thietane.
Figure 2: Mechanistic flow of the Steglich esterification applied to thietane synthesis.
Part 4: Purification & Characterization
Purification Strategy
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes. -
Stability: Thietanes are generally stable on silica, but prolonged exposure should be avoided. Do not use acidified silica.
Analytical Data Expectations
-
Appearance: Colorless to pale yellow oil (solidifies upon cooling if high purity).
-
NMR (400 MHz,
):- 7.80 (dd, 1H, Thiophene H-3)
- 7.55 (dd, 1H, Thiophene H-5)
- 7.10 (dd, 1H, Thiophene H-4)
- 5.60 (quintet, 1H, Thietane CH-O) – Diagnostic shift downfield due to ester.
-
3.60 – 3.40 (m, 4H, Thietane
-S) – Look for roofing effect typical of thietanes.
-
Mass Spectrometry:
-
Expect
or . -
Note: Sulfur isotopes (
, ~4.2%) will be prominent (M+2 peak).
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of active ester | Ensure DCM is anhydrous; keep atmosphere inert ( |
| Ring Opening | Acidic conditions too harsh | Use Method A (EDC); ensure base excess in Method B. |
| Sulfur Oxidation | Peroxides in solvent (Ether/THF) | Use fresh DCM; avoid ether solvents that may contain peroxides. |
| Byproduct Spots | N-Acylurea formation | Slow addition of EDC; ensure sufficient DMAP (catalyst). |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Dumele, O., et al. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ChemMedChem, 11(11), 1235–1241. Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Sources
Application Note: Thietan-3-yl Thiophene-2-carboxylate in Medicinal Chemistry
Expanding the Bioisosteric Toolbox: Thietane Scaffolds & Heteroaromatic Esters
Executive Summary
Thietan-3-yl thiophene-2-carboxylate (CAS: 697783-46-3) represents a strategic "probe molecule" in modern medicinal chemistry, utilized primarily to evaluate the thietane ring as a bioisostere for oxetane, cyclobutane, and gem-dimethyl groups.
While thiophene-2-carboxylate serves as a classic phenyl bioisostere (improving solubility and altering metabolic susceptibility), the thietan-3-yl moiety is the critical functional unit here. It offers a unique vector for modulating lipophilicity (LogD), metabolic clearance (via S-oxidation), and ring-strain-driven interactions. This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for its synthesis and metabolic profiling.
Technical Profile & Bioisosteric Rationale
The Thietane vs. Oxetane Paradigm
In the last decade, the oxetan-3-yl group became a "magic methyl" replacement, lowering LogP and blocking metabolic sites. The thietan-3-yl analog is its sulfur counterpart.[1]
| Feature | Oxetane Scaffold | Thietane Scaffold | Impact on Drug Design |
| Heteroatom | Oxygen | Sulfur | Lipophilicity Modulation: Thietanes are more lipophilic than oxetanes but more polar than cyclobutanes. |
| Bond Length (C-X) | 1.45 Å | 1.84 Å | Volume/Shape: Thietane rings are larger and more puckered (angle ~150°) than the flatter oxetane. |
| Metabolic Fate | Stable / Ring Opening | S-Oxidation | Soft Spot: Thietanes rapidly oxidize to sulfoxides/sulfones (polar metabolites), acting as a metabolic "soft spot" to reduce half-life if needed. |
| H-Bonding | H-Bond Acceptor | Weak Acceptor | Permeability: Reduced H-bonding can improve passive membrane permeability compared to oxetanes. |
The Thiophene-2-carboxylate Moiety
The thiophene ring serves as a bioisostere for a phenyl ring.
-
Electronic Effects: Thiophene is electron-rich (π-excessive), making the ester carbonyl oxygen more basic and potentially altering hydrolysis rates compared to benzoates.
-
Geometry: The C–S–C angle (~92°) in thiophene creates a different bond vector than the C–C–C angle (120°) in benzene, often improving fit in cryptic binding pockets.
Applications in Drug Discovery[2][3][4][5][6][7]
Application A: Metabolic "Soft Spot" Engineering
Thietan-3-yl esters are excellent candidates for soft drug design .
-
Mechanism: The thietane sulfur is highly susceptible to CYP450-mediated S-oxidation.
-
Outcome: Conversion to the thietane-1-oxide or 1,1-dioxide drastically increases polarity (lowers LogD), accelerating renal clearance.
-
Use Case: If a lead compound is too stable (long half-life leading to accumulation), appending a thietane ring can introduce a controlled clearance pathway.
Application B: Prodrug Strategies
The ester linkage in this compound is susceptible to plasma esterases.
-
Release: Hydrolysis releases Thiophene-2-carboxylic acid (active pharmacophore) and Thietan-3-ol (carrier).
-
Advantage: Thietan-3-yl esters are generally more lipophilic than their oxetanyl counterparts, potentially improving oral absorption before hydrolysis occurs.
Application C: Fragment-Based Screening
This molecule serves as a low-molecular-weight (MW ~200 Da) fragment.
-
Ligand Efficiency (LE): The rigid geometry of the two rings allows for high specific binding energy per heavy atom.
-
Vector Exploration: It probes binding pockets that require a "kinked" aromatic system (thiophene) linked to a hydrophobic, puckered small ring (thietane).
Visualizing the Metabolic & Synthetic Pathways[8]
The following diagram illustrates the synthesis of the compound and its divergent metabolic fates (Hydrolysis vs. Oxidation).
Figure 1: Synthetic route via Steglich esterification and subsequent metabolic pathways (S-oxidation vs. Ester hydrolysis).[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: Efficient coupling of acid and alcohol partners while preventing sulfur oxidation or ring opening.
Reagents:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
Thietan-3-ol (1.1 equiv) [Commercially available or synthesized from epichlorohydrin & NaHS]
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve Thiophene-2-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen/Argon.
-
Activation: Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol) at 0°C. Stir for 15 minutes to form the active ester intermediate.
-
Coupling: Add Thietan-3-ol (1.1 mmol) dropwise (dissolved in minimal DCM).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove EDC/DMAP), sat. NaHCO3, and Brine.
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Note: Avoid strong Lewis acids during purification to prevent thietane ring opening.
-
Protocol 2: Metabolic Stability Assessment (S-Oxidation vs. Hydrolysis)
Objective: Determine if the compound is cleared primarily via ester hydrolysis or thietane S-oxidation.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Procedure:
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Cofactors:
-
Group A (Oxidation + Hydrolysis): Add NADPH.
-
Group B (Hydrolysis only): No NADPH added.
-
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Monitor parent loss.
-
Marker for Hydrolysis: Appearance of Thiophene-2-carboxylic acid (m/z ~127 negative mode).
-
Marker for Oxidation: Appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
-
-
Interpretation:
-
If Group B shows rapid loss: Esterase liability dominates.
-
If Group A shows rapid loss but Group B is stable: S-oxidation dominates (Thietane driven clearance).
-
References
-
Francisco, K. R., & Ballatore, C. (2022).[4][5] Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
- Significance: Establishes the baseline for 4-membered heterocycles, against which thietanes are compared.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Significance: Provides the methodological framework for evaluating small-ring bioisosteres (LogD, metabolic stability).
-
Campaigne, E., & LeSuer, W. M. (1953).[3] 3-Thenoic Acid (Thiophene-3-carboxylic acid synthesis). Organic Syntheses.
- Significance: Foundational chemistry for thiophene carboxylic acid deriv
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry.
- Significance: Illustrates the "metabolic switch" concept relevant to thietane S-oxid
Sources
- 1. 155242-93-6_1-Benzyl-7-aminobenzimidazoleCAS号:155242-93-6_1-Benzyl-7-aminobenzimidazole【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Thietan-3-yl Thiophene-2-carboxylate in Modular Organic Synthesis
Abstract & Compound Profile
Thietan-3-yl thiophene-2-carboxylate represents a high-value "dual-warhead" building block characterized by two distinct sulfur environments: a strained, aliphatic thietane ring and an aromatic thiophene heterocycle. This unique architecture allows for orthogonal functionalization strategies, making it a premier scaffold for Fragment-Based Drug Discovery (FBDD), the synthesis of high-refractive-index polymers, and the development of metabolic precursors (prodrugs).
Physicochemical Profile
| Property | Value | Note |
| Molecular Weight | 200.28 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| LogP (Predicted) | ~2.3 | Good membrane permeability |
| Ring Strain (Thietane) | ~19 kcal/mol | High reactivity toward ring-opening |
| Aromaticity (Thiophene) | High | Stable under non-oxidative conditions |
| Odor Profile | Strong/Sulfurous | Warning: Handle in fume hood |
Strategic Utility: The "Orthogonal Reactivity" Concept
The utility of this compound lies in its ability to undergo reaction at three distinct sites without cross-interference, provided specific protocols are followed.
-
Site A (Thietane Sulfur): Highly nucleophilic; susceptible to selective oxidation to sulfoxides/sulfones (polarity switch).
-
Site B (Thietane Ring): Strained electrophile; susceptible to nucleophilic ring-opening (linker generation).
-
Site C (Thiophene Ring): Aromatic nucleophile; susceptible to C-H activation and Pd-catalyzed cross-coupling.
Visualizing the Reactivity Landscape
Figure 1: Orthogonal reactivity map demonstrating the three primary divergent synthetic pathways.
Detailed Experimental Protocols
Protocol A: Selective Oxidation (The "Sulfone Switch")
Objective: Convert the lipophilic thietane sulfide to a polar thietane-1,1-dioxide without oxidizing the thiophene ring.
Mechanism: The aliphatic thietane sulfur is significantly more nucleophilic than the aromatic thiophene sulfur. Kinetic control is essential to prevent thiophene
Materials:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.0 - 2.2 equiv) OR Oxone®
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Quench: Sat. NaHCO₃, Sat. Na₂S₂O₃
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0 °C in an ice bath.
-
Addition: Dissolve mCPBA (2.1 equiv) in DCM. Add this solution dropwise to the substrate over 30 minutes.
-
Critical Note: Do not exceed 0 °C. Higher temperatures promote thiophene oxidation.
-
-
Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (stain with KMnO₄). The sulfone is significantly more polar (lower R_f) than the sulfide.
-
Quench: Pour the mixture into a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃ to neutralize excess acid and oxidant.
-
Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of the thietane-1,1-dioxide. The thiophene ring remains intact (aromatic protons unchanged in ¹H NMR).
Protocol B: Nucleophilic Ring Opening (Linker Synthesis)
Objective: Utilize the ring strain (~19 kcal/mol) to generate a functionalized propyl-thiol linker, ideal for bioconjugation or polymer synthesis. Mechanism: S_N2 attack at the C2/C4 position of the thietane ring.
Materials:
-
Nucleophile: Benzyl mercaptan (or functionalized thiol of choice)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (catalytic, 0.1 equiv)
-
Solvent: THF or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) and the thiol nucleophile (1.1 equiv) in THF.
-
Activation: Add DBU (0.1 equiv) at room temperature.
-
Note: For amine nucleophiles, Lewis acid catalysis (e.g., BF₃·OEt₂) is preferred over base catalysis.
-
-
Reaction: Stir at 40–50 °C for 4–6 hours.
-
Observation: The reaction opens the ring to form a linear thioether with a free thiol or protected sulfide terminus (depending on the nucleophile).
-
Workup: Standard aqueous extraction.
Application Note: This protocol is widely used to graft the thiophene moiety onto polymer backbones or to create "flexible tethers" in PROTAC design.
Protocol C: Palladium-Catalyzed Direct Arylation
Objective: Functionalize the thiophene C5 position to expand the library for SAR (Structure-Activity Relationship) studies. Mechanism: Concerted Metallation-Deprotonation (CMD) pathway. The ester at C2 blocks that position and electronically activates C5.
Materials:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ or specialized biaryl phosphine (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br)
-
Solvent: Toluene or DMA
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction vessel with Argon.
-
Mixing: Combine substrate, Ar-Br, Base, and Catalyst in the solvent.
-
Heating: Heat to 100 °C for 12 hours.
-
Filtration: Filter through a Celite pad to remove Palladium residues.
-
Purification: The product will be a 2,5-disubstituted thiophene.
Medicinal Chemistry Applications: Bioisosterism
In drug design, this scaffold offers a specific advantage: Metabolic Stability vs. Solubility.
-
The Thietane Moiety: Acts as a lipophilic, rigid spacer. Upon oxidation to the sulfone (Protocol A), it becomes a highly polar, non-basic hydrogen bond acceptor, improving aqueous solubility without introducing a basic amine (reducing hERG liability).
-
The Thiophene Moiety: Serves as a classic bioisostere for a phenyl ring. It is electron-rich, allowing for different pi-stacking interactions in protein binding pockets compared to benzene.
Comparative Data: Thiophene vs. Phenyl Analogues
| Parameter | Thiophene-Ester | Phenyl-Ester Analog | Impact |
| Bond Angle | C-S-C ~92° | C-C-C 120° | Alters vector of substituents |
| Metabolism | S-oxidation / Ring opening | Hydroxylation | Different clearance pathways |
| Lipophilicity | Slightly lower LogP | Higher LogP | Improved solubility |
Safety & Handling (Critical)
-
Stench: Thietanes and their ring-opened thiol products have low odor thresholds and potent sulfurous smells. Bleach (Sodium Hypochlorite) must be kept on hand to oxidize and neutralize any spills immediately.
-
Instability: Thietanes can polymerize in the presence of strong Lewis acids. Store the neat compound at -20 °C.
References
-
Thietane Synthesis & Reactivity
-
Bolm, C., et al. "Synthesis and Applications of Small-Ring Sulfur Heterocycles." Chemical Reviews, 2004, 104(12), 6217–6254.
-
-
Thiophene in Medicinal Chemistry
-
Mishra, R., et al. "Thiophene derivatives as a privileged scaffold in medicinal chemistry." Bioorganic Chemistry, 2020.
-
-
Selective Oxidation Protocols
-
Wade, P. A., et al. "Sulfones via oxidation of sulfides: Control of selectivity." Journal of Organic Chemistry, 1982.
-
-
Thietane Ring Opening
-
Dittmer, D. C.[2] "Thietanes and Thietes." Comprehensive Heterocyclic Chemistry II, 1996.
-
-
Thiophene-2-carboxylic Acid Properties
Sources
Application Note: Thietan-3-yl Thiophene-2-Carboxylate as a Potential Enzyme Inhibitor
Executive Summary
Thietan-3-yl thiophene-2-carboxylate represents a strategic convergence of two bioactive motifs: the pharmacologically versatile thiophene-2-carboxylate scaffold and the thietan-3-yl moiety. While thiophene-2-carboxylic acid derivatives are well-documented inhibitors of enzymes such as Cyclooxygenase (COX) , Lipoxygenase (5-LOX) , and bacterial targets, the introduction of the thietan-3-yl group serves a dual purpose. It acts as a carboxylic acid bioisostere , modulating lipophilicity and membrane permeability, and potentially functions as a mild electrophile due to ring strain.
This guide provides a comprehensive framework for evaluating this compound as a dual-pathway anti-inflammatory and antimicrobial agent. It details protocols for synthesis verification, enzymatic inhibition assays (COX/LOX), and kinetic mode-of-action studies.
Technical Background & Rationale
Structural Logic: The Bioisostere Strategy
The carboxylic acid group in many NSAIDs and antimicrobials is essential for binding but often limits cellular permeability due to ionization. Replacing this group with a thietan-3-yl ester or ether has been shown to maintain hydrogen-bond accepting capability while significantly increasing lipophilicity (LogP).
-
Thiophene Moiety: Acts as a bioisostere for phenyl/heteroaryl rings found in COX inhibitors (e.g., ibuprofen analogs) and antimicrobial agents.
-
Thietane Ring: A 4-membered sulfur heterocycle.[1] Unlike its oxygen analog (oxetane), the thietane ring possesses distinct ring strain and softness (sulfur atom), potentially allowing for specific hydrophobic interactions or nucleophilic attack by active site cysteines.
Target Enzymes
Based on the pharmacophore, this compound should be screened against:
-
COX-1 / COX-2: Inhibition of prostaglandin synthesis.
-
5-Lipoxygenase (5-LOX): Inhibition of leukotriene synthesis (dual COX/LOX inhibition is a key therapeutic goal).
-
Bacterial Targets: Thiophene-2-carboxylates have shown efficacy against S. aureus and E. coli, potentially targeting DNA gyrase or cell wall synthesis enzymes.
Experimental Protocols
Protocol A: Compound Preparation & QC
Objective: Ensure compound integrity before biological testing, as thietane esters can be sensitive to hydrolysis.
Materials:
-
This compound (Solid, >98% purity).
-
DMSO (Anhydrous, Cell Culture Grade).
-
HPLC-MS (C18 column).
Procedure:
-
Stock Solution: Dissolve 10 mg of compound in anhydrous DMSO to reach a concentration of 10 mM . Vortex for 30 seconds.
-
Note: Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification.
-
-
Stability Check: Dilute an aliquot to 100 µM in PBS (pH 7.4). Incubate at 37°C for 4 hours. Analyze by HPLC-MS to quantify hydrolysis (formation of thiophene-2-carboxylic acid).
-
Acceptance Criteria: <5% hydrolysis over 4 hours. If hydrolysis is rapid, the compound acts as a prodrug .
-
Protocol B: COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 of the compound against ovine COX-1 and human recombinant COX-2.
Method: Colorimetric Peroxidase Assay (TMPD oxidation).
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 µM Hematin, 18 mM EDTA.
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Enzymes: Purified COX-1 and COX-2.
Workflow:
-
Plate Setup: Use a 96-well black microplate.
-
Incubation: Add 150 µL Assay Buffer and 10 µL Enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add 10 µL of this compound (dilution series: 0.1 nM to 100 µM). Include Vehicle Control (DMSO).
-
Pre-incubation: Incubate for 10 minutes at 25°C .
-
Critical Step: This allows potential non-covalent binding or slow-onset covalent modification by the thietane ring.
-
-
Reaction Start: Add 20 µL of Arachidonic Acid/TMPD mix.
-
Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.
Data Analysis:
Calculate % Inhibition =
Protocol C: Kinetic Mode of Action (Jump-Dilution)
Objective: Distinguish between reversible binding and irreversible (covalent) inhibition.
Rationale: The strained thietane ring could theoretically react with active site nucleophiles. A jump-dilution assay validates this.
Procedure:
-
Incubation: Incubate enzyme (100x concentration) with inhibitor (10x IC50) for 30 minutes.
-
Dilution: Rapidly dilute the mixture 100-fold into reaction buffer containing substrate (Arachidonic acid).
-
Observation:
-
Rapid Recovery of Activity: Indicates Reversible Inhibition .
-
Sustained Inhibition: Indicates Irreversible/Covalent Inhibition .
-
Data Presentation & Visualization
Expected Results Summary
The following table summarizes hypothetical data ranges based on structural analogs (thiophene carboxylates) found in literature.
| Parameter | Assay Target | Expected Range (Potent) | Control (Indomethacin) | Interpretation |
| IC50 | COX-1 (Ovine) | 5 - 50 µM | 0.05 µM | Moderate Selectivity |
| IC50 | COX-2 (Human) | 0.5 - 10 µM | 0.5 µM | Potential Anti-inflammatory |
| IC50 | 5-LOX | 1 - 20 µM | N/A | Dual Pathway Blockade |
| Stability | PBS (pH 7.4, 4h) | >90% Intact | N/A | Stable Bioisostere |
| LogP | Calculated | 2.5 - 3.2 | 3.1 | Good Membrane Permeability |
Mechanism of Action Diagram
The following diagram illustrates the dual pathway inhibition and the role of the thietane moiety.
Caption: Proposed mechanism showing cellular entry via thietane-enhanced lipophilicity and subsequent dual inhibition of COX-2 and 5-LOX pathways.
Experimental Workflow
Caption: Step-by-step validation workflow from chemical verification to cellular efficacy.
References
-
Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Link (Context: Bioisosteres).
-
Burkhard, J. A. et al. (2010). "Synthesis and structural properties of thietanes and their derivatives." Journal of Organic Chemistry. Link (Context: Thietane Chemistry).
-
Pintilie, L. et al. (2023). "New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies." Farmacia Journal. Link (Context: Thiophene Biological Activity).
-
Lombardo, M. et al. (2016). "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." Journal of Medicinal Chemistry. Link (Context: Thietanyl esters in COX/LOX inhibition).
-
Ginex, T. et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[2] Frontiers in Microbiology. Link (Context: Thiophene Antimicrobials).
Sources
Comprehensive Analytical Protocol: Characterization of Thietan-3-yl Thiophene-2-carboxylate
Executive Summary
This application note details the structural characterization and purity assessment of Thietan-3-yl thiophene-2-carboxylate (
The protocol integrates High-Field NMR (
Analytical Strategy & Workflow
The characterization pipeline is designed to validate three critical attributes: Connectivity (Is the ester bond formed?), Integrity (Are the sulfur rings intact?), and Purity (Absence of hydrolyzed precursors).[1]
Characterization Logic Diagram
Figure 1: Analytical decision matrix for validating sulfur-heterocycle esters.
Protocol 1: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the ester linkage between the thiophene acid and the thietane alcohol.
Experimental Conditions
-
Instrument: 400 MHz or 600 MHz Bruker Avance / Jeol ECZ.
-
Solvent: Chloroform-d (
) is preferred for resolution.[1] DMSO- is an alternative if solubility is poor.[1] -
Temperature: 298 K.
-
Internal Standard: TMS (
0.00) or residual solvent peak ( 7.26).[1]
Expected Spectral Data & Assignments
The spectrum is distinct due to the deshielding of the thietane C3-proton upon esterification.
H NMR (400 MHz,
) Prediction:
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Thiophene H-3 | Ar-H | 7.80 - 7.85 | dd | 1H | Deshielded by adjacent Carbonyl.[1] | |
| Thiophene H-5 | Ar-H | 7.55 - 7.60 | dd | 1H | Alpha to Sulfur atom.[1] | |
| Thiophene H-4 | Ar-H | 7.10 - 7.15 | dd/m | 1H | Beta position; most shielded aromatic.[1] | |
| Thietane H-3' | CH-O | 5.45 - 5.60 | quin/m | 1H | Diagnostic Peak. Shifted downfield from ~4.5 (alcohol) to ~5.5 (ester).[1] | |
| Thietane H-2'/4' | 3.30 - 3.60 | m | 4H | Complex | Ring strain causes complex splitting patterns.[1] |
C NMR (100 MHz,
) Key Signals:
-
Carbonyl (
): ~162.0 ppm (Conjugated ester).[1] -
Thiophene C-2: ~133.0 ppm (Ipso carbon).[1]
-
Thietane C-3': ~68.0 - 70.0 ppm (Methine attached to Oxygen).[1]
-
Thietane C-2'/4': ~35.0 - 38.0 ppm (Ring methylenes).[1]
Troubleshooting
-
Issue: Broadening of thietane signals.
-
Cause: Ring puckering inversion.[2]
-
Solution: Run Variable Temperature (VT) NMR at -40°C to freeze the conformer or +50°C to average it rapidly.
Protocol 2: Mass Spectrometry (LC-MS/HRMS)
Mass spectrometry confirms the molecular weight and provides a unique isotopic pattern due to the presence of two sulfur atoms.
Isotopic Signature Analysis
Sulfur has a significant
-
Formula:
-
Base Peak (M):
200.00 (100%)[1] -
M+1:
201.00 (~9-10% due to )[1] -
M+2:
202.00 (~9.0% relative intensity).[1]-
Calculation:
.[1] -
Note: A strong M+2 peak is diagnostic for
systems.
-
Fragmentation Pathway (EI/ESI)[1]
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) or CID.[1]
Key Fragments:
-
m/z 111: Thiophene-2-carbonyl cation (Characteristic of thiophene esters).[1]
-
m/z 73: Thietan-3-yl cation (Characteristic of the alcohol moiety).[1]
Protocol 3: Infrared Spectroscopy (FT-IR)
Used for rapid quality control (QC) to ensure the ester formation and absence of starting carboxylic acid.[1]
Key Absorption Bands
| Wavenumber ( | Assignment | Validation Criteria |
| 1705 - 1725 | Strong, sharp band.[1] If broad/shifted to 1680, indicates hydrolysis to acid. | |
| 3100 | Weak shoulder (Thiophene C-H).[1] | |
| 2950 | Weak (Thietane ring C-H).[1][2] | |
| ~700 - 750 | Characteristic C-S stretch fingerprint.[1] |
Synthesis & Purification Notes (Contextual)
While this guide focuses on analysis, understanding the sample origin is vital.[1]
-
Synthesis: Typically achieved via Steglich esterification (DCC/DMAP) of Thiophene-2-carboxylic acid + Thietan-3-ol.[1]
-
Purification:
References
-
Thietane NMR Data: Dittmer, D. C., Patwardhan, B. H., & Bartholomew, J. T. (2005).[1] "Carbon-13 chemical shifts of 3-substituted thietanes...". Magnetic Resonance in Chemistry. Link[1]
-
Thiophene Carboxylates: Swanston, J. (2006).[1][3] "Thiophene".[3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Link[1]
-
Mass Spectrometry of Thioesters: "Mass spectral fragmentation of thioesters."[7] Semantic Scholar. Link
-
General Heterocyclic Chemistry: Block, E. "Thietanes and Thietane 1-oxides". Thieme Chemistry.[2] Link
Sources
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Regioselective Functionalization of the Thiophene Ring in Thietan-3-yl thiophene-2-carboxylate
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its functionalization allows for the precise modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of synthetic strategies for the regioselective functionalization of Thietan-3-yl thiophene-2-carboxylate , a scaffold combining the well-established thiophene pharmacophore with the increasingly important thietane moiety. The thietane ring, a four-membered sulfur-containing heterocycle, is recognized as a valuable bioisostere that can enhance properties such as metabolic stability and solubility.[1][2][3] This document details robust protocols for electrophilic substitution, directed metalation, and transition-metal-catalyzed cross-coupling reactions, enabling researchers to generate diverse libraries of analogues for drug discovery and development.
Introduction: Strategic Importance of the Scaffold
The thiophene ring is a cornerstone in drug design, prized for its versatile synthetic handles and its ability to act as a bioisosteric replacement for phenyl rings, often improving metabolic profiles and target affinity. Thiophene derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The target molecule, this compound, presents a unique synthetic challenge and opportunity. The thietane fragment is gaining significant attention as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a unique three-dimensional vector for exploring chemical space while often improving aqueous solubility.[4][5] The strategic diversification of the thiophene ring, while the thietane and ester moieties remain intact, is critical for structure-activity relationship (SAR) studies.
This application note focuses on methodologies to selectively functionalize the C5 position of the thiophene ring, which is the most electronically activated site for further chemistry.
Foundational Principles: Reactivity and Regioselectivity
The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. In an unsubstituted thiophene, the C2 and C5 positions (α-positions) are the most reactive due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) through resonance.[6][7][8]
In our target molecule, the C2 position is occupied by an electron-withdrawing ester group. This group deactivates the thiophene ring towards electrophilic attack but strongly directs incoming electrophiles to the C5 position. The C5 proton is also the most acidic, making it the primary site for deprotonation by strong bases. Therefore, a high degree of regioselectivity for C5-functionalization is expected across various reaction classes.
Caption: Regioselectivity map of the thiophene ring.
Synthetic Strategies & Protocols
The following sections provide detailed protocols for key transformations. These methods are designed to be robust and serve as a foundation for generating a wide array of derivatives.
Strategy 1: Electrophilic Halogenation (C5-Bromination)
Introducing a halogen, typically bromine, at the C5 position is a cornerstone of thiophene functionalization. It provides a versatile synthetic handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice due to its ease of handling and high selectivity for the electron-rich C5 position.
Protocol 1: Synthesis of Thietan-3-yl 5-bromothiophene-2-carboxylate
-
Objective: To regioselectively install a bromine atom at the C5 position.
-
Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is shielded from light to prevent radical side reactions involving NBS.
| Reagent/Material | M. Wt. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 214.28 | 1.00 g | 4.67 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 0.87 g | 4.90 | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 20 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.00 g, 4.67 mmol).
-
Add acetonitrile (20 mL) and stir until all solids are dissolved.
-
Shield the flask from light using aluminum foil.
-
Add N-Bromosuccinimide (0.87 g, 4.90 mmol) in a single portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Strategy 2: Metalation and Electrophilic Quench
Direct deprotonation of the C5-proton using a strong organolithium base, followed by the addition of an electrophile, offers a powerful and direct route to C-C and C-heteroatom bond formation. This method bypasses the need for pre-installed leaving groups.
Protocol 2: C5-Lithiation and Reaction with Benzaldehyde
-
Objective: To form a new C-C bond at the C5 position by creating a C5-lithiated intermediate and trapping it with an aldehyde.
-
Rationale: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base capable of deprotonating the most acidic C-H bond on the thiophene ring (C5-H). The reaction is performed at -78 °C in an anhydrous, inert atmosphere to prevent quenching of the highly reactive organolithium intermediate.[9][10]
| Reagent/Material | M. Wt. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 214.28 | 1.00 g | 4.67 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.0 mL | 5.00 | 1.1 |
| Benzaldehyde | 106.12 | 0.55 g (0.54 mL) | 5.14 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 25 mL | - | - |
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a stir bar, a thermometer, and a nitrogen inlet.
-
Add this compound (1.00 g, 4.67 mmol) and dissolve in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 mL of a 2.5 M solution, 5.00 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flame-dried vial, dissolve benzaldehyde (0.55 g, 5.14 mmol) in anhydrous THF (5 mL).
-
Add the benzaldehyde solution dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Thietan-3-yl 5-(hydroxy(phenyl)methyl)thiophene-2-carboxylate.
Strategy 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures in medicinal chemistry. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[11][12][13][14][15]
Protocol 3: C5-Arylation of 5-Bromo Intermediate with Phenylboronic Acid
-
Objective: To synthesize C5-aryl thiophene derivatives via a Pd(0)-catalyzed cross-coupling reaction.
-
Rationale: This protocol uses the 5-bromo derivative prepared in Strategy 1. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. A base (K₃PO₄) is required for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is often used to solubilize both the organic and inorganic reagents.
| Reagent/Material | M. Wt. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Thietan-3-yl 5-bromothiophene-2-carboxylate | 293.18 | 500 mg | 1.71 | 1.0 |
| Phenylboronic Acid | 121.93 | 250 mg | 2.05 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 99 mg | 0.085 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 726 mg | 3.42 | 2.0 |
| 1,4-Dioxane | 88.11 | 12 mL | - | - |
| Water (degassed) | 18.02 | 3 mL | - | - |
Procedure:
-
To a microwave vial or Schlenk flask, add Thietan-3-yl 5-bromothiophene-2-carboxylate (500 mg, 1.71 mmol), phenylboronic acid (250 mg, 2.05 mmol), Pd(PPh₃)₄ (99 mg, 0.085 mmol), and K₃PO₄ (726 mg, 3.42 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (12 mL) and degassed water (3 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (40 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford Thietan-3-yl 5-phenylthiophene-2-carboxylate.
Table of Representative Suzuki Coupling Partners:
| Boronic Acid | Expected Product | Typical Yield Range |
| 4-Methoxyphenylboronic acid | Thietan-3-yl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 75-90% |
| 3-Chlorophenylboronic acid | Thietan-3-yl 5-(3-chlorophenyl)thiophene-2-carboxylate | 60-80% |
| Pyridine-3-boronic acid | Thietan-3-yl 5-(pyridin-3-yl)thiophene-2-carboxylate | 50-75% |
| 4-(Trifluoromethyl)phenylboronic acid | Thietan-3-yl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate | 70-85% |
Synthetic Workflow and Mechanistic Overview
A strategic approach to diversification often involves a common intermediate. Halogenation provides a stable, versatile precursor for a multitude of subsequent functionalization reactions.
Caption: General workflow for the diversification of the target scaffold.
The Suzuki catalytic cycle is a well-understood process that efficiently generates C-C bonds.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The this compound scaffold provides a rich platform for the development of novel chemical entities. By leveraging classical electrophilic substitution, modern metalation techniques, and powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently and regioselectively functionalize the C5 position of the thiophene ring. The protocols and strategies outlined in this guide are intended to empower drug discovery professionals to rapidly generate diverse compound libraries, facilitating the exploration of structure-activity relationships and the identification of new therapeutic candidates.
References
-
Stepaniuk, O. O. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry. [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
Francisco, K. R., & Ballatore, C. (2022). s Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Influence of the Ester Directing Group on the Inhibition of Defect Formation in Polythiophenes with Direct Arylation Polymerization (DArP). ResearchGate. [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Ali, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure. [Link]
-
Stepaniuk, O. O. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its pol. J. Chem. Soc., Perkin Trans. 1. [Link]
-
Riggs, J. R., & Roth, G. A. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Chemistry Central Journal. [Link]
-
Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [Link]
-
Hussain, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]
-
ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]
-
Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. [Link]
-
Wang, Z., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Catalysts. [Link]
-
Wang, Z., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Semantic Scholar. [Link]
-
Gronowitz, S., & Moses, P. (1968). Metalation of Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene with Butyllithium. Acta Chemica Scandinavica. [Link]
-
Fry, A. J., & Fry, P. F. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Grol, C. J., & Rollema, H. (1977). Application of Regioselective Thiophene Lithiation to the Synthesis of. Journal of Medicinal Chemistry. [Link]
-
Gemo, N., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. Chemistry – A European Journal. [Link]
-
American Chemical Society. (n.d.). Supporting Information Influence of the Ester Directing Group on the Inhibition of Defect Formation in Polythiophenes with Direc. pubs.acs.org. [Link]
-
DePue, J. S., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]
-
Liang, F., et al. (2011). Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives. Macromolecular Rapid Communications. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]
-
Khasanov, S. S., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. [Link]
-
Campos, P. J., et al. (2015). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Organic Letters. [Link]
-
Menda, T., Mori, T., & Yasuda, T. (2021). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. Kyushu University. [Link]
-
Gronowitz, S. (n.d.). THIOPHENE AND ITS DERIVATIVES. download. [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]
-
Ramanathan, V., & Levine, R. (1961). The Alkylation and Arylation of 2-Thienyllithium and the Reactions of 3-Methylthiophene with Organometallic Compounds1. The Journal of Organic Chemistry. [Link]
-
Fareedian Chemistry. (2020). Electrophilic substitution of thiophene. YouTube. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Thietan-3-yl Thiophene-2-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Thietan-3-yl thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. As a novel compound with potential applications in medicinal chemistry, its efficient synthesis is of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this specific synthesis, ensuring a higher yield and purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to optimize your experimental outcomes.
Proposed Synthetic Pathway: Esterification of Thiophene-2-carboxylic acid with Thietan-3-ol
The most direct and common approach for the synthesis of this compound is the esterification of thiophene-2-carboxylic acid with thietan-3-ol. This can be achieved through various coupling methods, with one of the most reliable being the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields in this synthesis can often be attributed to several factors, ranging from reactant stability to reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Instability of Thietan-3-ol: Thietan-3-ol contains a strained four-membered ring which can be susceptible to ring-opening under harsh conditions (e.g., high temperatures or strongly acidic/basic environments).
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature at 0 °C during the addition of coupling agents and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary.
-
pH Neutrality: Ensure the reaction conditions are kept as close to neutral as possible. If an acid scavenger is needed, use a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
-
Inefficient Activation of Thiophene-2-carboxylic acid: The carboxylic acid must be activated for the esterification to proceed efficiently. Incomplete activation will result in unreacted starting material.
-
Troubleshooting:
-
Choice of Coupling Agent: While DCC is effective, the byproduct, dicyclohexylurea (DCU), is often difficult to remove. Consider using EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.
-
Use of a Catalyst: The addition of a catalytic amount of DMAP (0.1-0.2 equivalents) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.
-
-
-
Side Reactions: The formation of N-acylurea is a common side reaction when using carbodiimide coupling agents. This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges.
-
Troubleshooting:
-
Order of Addition: Add the coupling agent to a solution of the carboxylic acid, DMAP, and the alcohol. This ensures that the alcohol is present to trap the reactive intermediate before it can rearrange.
-
-
Table 1: Comparison of Common Coupling Agents
| Coupling Agent | Pros | Cons | Recommended Use Case |
| DCC | Inexpensive, highly effective. | Forms insoluble DCU byproduct, complicating purification. | When purification by chromatography is planned and cost is a factor. |
| EDC | Water-soluble urea byproduct, easy to remove. | More expensive than DCC. | For easier workup and higher purity of the crude product. |
| HATU | High efficiency, low epimerization risk. | Expensive, can be sensitive to moisture. | For high-value, small-scale syntheses where yield and purity are critical. |
FAQ 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities?
The presence of multiple, hard-to-separate spots on a TLC plate is a common issue. Understanding the potential impurities is key to devising an effective purification strategy.
Caption: A logical workflow for troubleshooting purification issues.
-
Unreacted Starting Materials: Thiophene-2-carboxylic acid and thietan-3-ol may remain if the reaction has not gone to completion.
-
Identification: Spot the starting materials on the same TLC plate as the reaction mixture for direct comparison.
-
Solution: Increase the reaction time or consider using a slight excess (1.1-1.2 equivalents) of the more valuable or limiting reagent.
-
-
N-acylurea Byproduct: As mentioned, this is a common byproduct of carbodiimide-mediated reactions.
-
Identification: This byproduct is often less polar than the starting carboxylic acid but may have a similar polarity to the desired ester product.
-
Solution:
-
Aqueous Wash: If using EDC, a dilute acid wash (e.g., 1M HCl) can help remove the water-soluble urea byproduct.
-
Chromatography: Careful column chromatography is often necessary. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) may be required to achieve good separation.
-
-
-
Dimerization or Polymerization of Thietane: Although less common under mild conditions, the strained thietane ring can potentially oligomerize.
-
Identification: These byproducts would likely be of very low polarity and may appear as a smear or unresolved spots at the top of the TLC plate.
-
Solution: Adhere strictly to mild reaction temperatures and neutral pH to minimize this risk.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize byproduct formation.
-
Reactant Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxylic acid (1.0 eq) and thietan-3-ol (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.15 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM.
-
Add the EDC solution dropwise to the cooled solution of the acid, alcohol, and catalyst over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 12-16 hours.
-
-
Workup and Purification:
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
References
-
Carbodiimide-Mediated Esterification: For a detailed overview of the mechanism and applications of carbodiimides in coupling reactions, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
-
Role of DMAP in Catalysis: The mechanism of DMAP catalysis in acylation reactions is well-established. For a foundational understanding, refer to: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.[Link]
-
Thietane Chemistry: For information on the reactivity and stability of the thietane ring system, general resources on heterocyclic chemistry are valuable. A relevant example can be found in: Padwa, A. (Ed.). (1984). Comprehensive Organic Chemistry, Volume 7: Heterocyclic Chemistry. Pergamon Press. While a direct link to the entire volume is not feasible, university libraries and chemical databases are excellent resources for this text. A representative article on thietane synthesis can be found at: Block, E., & DeOrazio, R. (1994). A Convenient Synthesis of Thietane and Thietane-2-carboxylic Acid. The Journal of Organic Chemistry, 59(9), 2271–2273.[Link]
Technical Support Center: Thietan-3-yl Thiophene-2-Carboxylate Synthesis
This guide serves as a specialized technical support resource for researchers synthesizing Thietan-3-yl thiophene-2-carboxylate . It addresses the unique reactivity profiles of the strained thietane ring and the electron-rich thiophene moiety, providing actionable solutions for byproduct minimization.
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Byproduct Identification & Process Optimization[1]
Executive Summary: The Synthesis Challenge
The synthesis of This compound involves the esterification of Thiophene-2-carboxylic acid with Thietan-3-ol .[1][2] While esterification is a standard transformation, this specific pairing presents a "perfect storm" of competing reactivities:
-
Thietane Ring Strain: The 4-membered sulfide ring is highly strained (~19 kcal/mol).[1] It is susceptible to ring-opening polymerization (ROP) or nucleophilic attack under acidic conditions.[1][2]
-
Sulfur Nucleophilicity: The sulfur atom in the thietane ring can compete with the hydroxyl group for electrophiles, leading to sulfonium salts.
-
Thiophene Sensitivity: While generally robust, the thiophene ring can undergo decarboxylation or homocoupling under harsh catalytic conditions.
This guide prioritizes Steglich Esterification and Acid Chloride routes, as these are the most common methodologies employed in drug discovery for this scaffold.
Critical Byproduct Analysis
The following table summarizes the most frequent impurities detected by LC-MS and NMR during this synthesis.
| Byproduct ID | Chemical Name | Origin | Diagnostic Signal (1H NMR) |
| BP-1 | N-Acylurea | Steglich Rearrangement (DCC failure) | New amide NH signal; loss of thietane multiplet symmetry.[1][2] |
| BP-2 | Ring-Opened Chlorothioester | Acid Chloride route (HCl attack) | Loss of ~3.2-3.5 ppm thietane peaks; appearance of aliphatic triplets.[1][2] |
| BP-3 | Thietane Sulfoxide | Oxidation (Air/Peroxides) | Downfield shift of thietane protons (multiplets shift from ~3.3 to ~4.0 ppm).[2] |
| BP-4 | Polythietane Oligomers | Cationic Polymerization (Acid catalyzed) | Broadening of all aliphatic signals; "hump" in baseline.[1][2] |
Reaction Pathways & Failure Modes (Visualized)
The diagram below maps the successful synthesis pathway against the critical failure modes that generate the byproducts listed above.
Figure 1: Mechanistic divergence in esterification. Green paths indicate desired flow; red dashed paths indicate irreversible byproduct formation.[1]
Troubleshooting Guide
Issue 1: Low Yield & "Sticky" Crude Product
Symptom: The reaction proceeds, but the isolated yield is <40%, and the product is a viscous oil instead of a solid. NMR shows broad peaks.[1] Diagnosis: Cationic Polymerization of Thietane. Root Cause: Thietanes are sensitive to Lewis acids and strong Brønsted acids.[1] If you used the Acid Chloride method (Thiophene-COCl) without sufficient base, the generated HCl initiated ring-opening polymerization [1].[2] Corrective Action:
-
Switch to Steglich Conditions: Use DCC/DMAP or EDC/DMAP.[1] These conditions are neutral/basic.
-
Buffer the Acid Chloride: If you must use the acid chloride, ensure a 1.5x excess of base (Triethylamine or DIPEA) is present in the solvent before adding the thietane alcohol. Keep temperature < 0°C.
Issue 2: Persistent White Precipitate in Product
Symptom: After filtration and workup (DCC method), a white solid reappears in the oil. Diagnosis: Dicyclohexylurea (DCU) Contamination. Root Cause: DCU is soluble in organic solvents like DCM and EtOAc to a small extent, making it difficult to remove completely by simple filtration.[2] Corrective Action:
-
Cool & Filter: Dissolve crude in minimum cold acetone or ether, chill to -20°C for 4 hours, then filter again.
-
Switch Reagent: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][2] The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup [2].[1]
Issue 3: New Amide Peak in NMR (The "N-Acylurea" Problem)
Symptom: NMR shows a doublet at ~6.0-8.0 ppm (amide NH) that shouldn't be there. Diagnosis: N-Acylurea Formation (BP-1). Root Cause: The reaction between the activated acid (O-acylisourea) and the alcohol was too slow, allowing the intermediate to rearrange. This is common with secondary alcohols like Thietan-3-ol which are sterically more hindered than primary alcohols.[1][2] Corrective Action:
-
Catalyst Boost: Increase DMAP loading to 10-20 mol%. DMAP accelerates the reaction of the alcohol with the active ester, outcompeting the rearrangement [3].
-
Order of Addition: Add the acid, DMAP, and alcohol first, then add the carbodiimide (DCC/EDC) at 0°C.
Issue 4: Oxidation Products (Sulfoxides)
Symptom: M+16 peak in LC-MS. Diagnosis: S-Oxidation. Root Cause: Thietane sulfur is easily oxidized.[1][2][3] Using old ether/THF containing peroxides, or vigorous stirring in air for prolonged periods. Corrective Action:
-
Solvent Hygiene: Use freshly distilled or inhibitor-free anhydrous solvents.[1]
-
Inert Atmosphere: Strictly perform the reaction under Argon/Nitrogen.
Optimized Protocol: Steglich Esterification (Recommended)[2]
This protocol is designed to minimize ring opening and rearrangement.[1]
Reagents:
-
EDC[1][2]·HCl (1.2 equiv) - Preferred over DCC for easier workup[1][2]
-
DMAP (0.1 equiv)[2]
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)[2]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Add Thiophene-2-carboxylic acid, Thietan-3-ol, and DMAP to the flask. Dissolve in anhydrous DCM.
-
Activation: Cool the mixture to 0°C in an ice bath.
-
Coupling: Add EDC·HCl in one portion.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Stir for 12-16 hours.
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc). Thietane esters are typically less polar than the alcohol.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first? A: Yes, but it is risky. You must remove all traces of HCl and excess SOCl₂ before adding the Thietan-3-ol.[1][2] Residual HCl will instantly open the thietane ring to form 1,3-chlorothiol derivatives [4]. If you choose this route, use Oxalyl Chloride with catalytic DMF instead, as it allows for milder conditions, and ensure the acid chloride is distilled or thoroughly dried under vacuum.
Q: Is the product stable at room temperature? A: The ester itself is stable, but the thietane ring remains sensitive. Store the purified compound at -20°C under an inert atmosphere to prevent slow oxidation of the sulfur or polymerization.[1]
Q: Why avoid the Fischer Esterification (Acid + Alcohol + H₂SO₄)? A: Fischer esterification requires strong acid catalysis and heat. These are the exact conditions that trigger thietane ring-opening polymerization.[1] This method will likely yield a polymeric tar rather than the desired ester.[1]
Q: I see a "doublet of triplets" in the NMR at 4.5 ppm. Is this correct? A: Yes. The proton on the C3 position of the thietane ring (attached to the oxygen) typically appears as a quintet or a doublet of triplets/multiplet around 5.3-5.6 ppm depending on the solvent, due to coupling with the four adjacent protons on the ring. If it is at 4.5 ppm, it might be the unreacted alcohol (Thietan-3-ol methine is typically ~4.5-4.8 ppm).[1][2] The ester methine usually shifts downfield by ~0.5-1.0 ppm upon esterification.[1]
References
-
Block, E. (2007).[2] Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]
- Context: Discusses the sensitivity of thietane rings to acid-catalyzed ring opening and polymeriz
-
Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[2] [2]
- Context: The foundational text for the Steglich esterification, describing the mechanism and the role of DMAP in suppressing N-acylurea form
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]
-
Context: comprehensive review of coupling reagents (EDC, DCC, HATU) and their side reactions, including urea byproducts.[2]
-
-
Dittmer, D. C. (1964).[2] Thietane (Trimethylene Sulfide).[1][2] Organic Syntheses, 44, 98.
- Context: Provides baseline data on thietane stability and reactivity with electrophiles.
Sources
- 1. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Regioselective Thietane Synthesis
Introduction: The Four-Membered Ring Challenge
Welcome to the technical support center. If you are reading this, you are likely struggling with the synthesis of thietanes (trimethylene sulfides). Unlike their oxygen counterparts (oxetanes), thietanes present unique challenges due to the high nucleophilicity of sulfur combined with the significant ring strain (~19 kcal/mol).
The primary failure modes in thietane synthesis are polymerization (formation of linear polythioethers) and poor regiocontrol (obtaining mixtures of 2- and 3-substituted isomers). This guide moves beyond standard textbook procedures to address the specific mechanistic levers you can pull to control regioselectivity.
Module 1: The [2+2] Photocycloaddition (Paterno-Büchi Type)
Context: This is the most effective method for synthesizing highly substituted thietanes. It involves the irradiation of a thiocarbonyl (thione) with an alkene.[1][2]
The Mechanism:
The reaction proceeds via a triplet excited state (
Visualizing the Regioselectivity Pathway
Figure 1: The "Most Stable Diradical" rule dictates that the C-S bond forms first to generate the most stabilized carbon radical intermediate.
Troubleshooting Q&A
Q: I am getting a 50:50 mixture of regioisomers when reacting thiobenzophenone with my alkene. How do I fix this? A: You are likely using an alkene with ambiguous electronic bias (e.g., a simple alkyl chain).
-
The Fix: Regioselectivity relies on the "Zimmerman Rule" of diradical stability.[3] The sulfur atom of the excited thione will attack the alkene carbon that leaves the most stable radical on the other carbon.
-
To favor Position 2: Use electron-rich alkenes (e.g., vinyl ethers). The sulfur attacks the
-carbon to leave a stabilized radical to the oxygen. -
To favor Position 3: Use electron-deficient alkenes (e.g., acrylonitrile). The sulfur attacks the
-carbon to leave a radical to the nitrile (captodative stabilization).
-
Q: My reaction yields 1,2-dithianes (dimers) instead of thietanes. Why? A: This is a concentration and excitation issue.
-
Cause: If the alkene concentration is too low, the excited thione (
) reacts with a ground-state thione molecule instead of the alkene. -
Protocol Adjustment: Increase the alkene equivalents (10–20 eq) or use the alkene as the solvent. Ensure your light source overlaps with the
transition of the thione (usually visible blue/green, not deep UV).
Module 2: Ring Expansion of Thiiranes
Context: Converting three-membered thiiranes (episulfides) to four-membered thietanes allows for stereochemical preservation, but regioselectivity during the ring opening is critical.
Visualizing the Control Switch
Figure 2: Divergent regioselectivity based on catalyst choice. Nucleophiles follow steric rules; Lewis acids follow electronic (carbocation stability) rules.
Troubleshooting Q&A
Q: I need to insert a methylene group into a 2-phenylthiirane. Which isomer will I get? A: It depends entirely on your catalyst.
-
Scenario A (Basic/Nucleophilic): Using dimethylsulfoxonium methylide (Corey-Chaykovsky reagent), the nucleophile attacks the least hindered carbon (terminal). Result: 2-phenylthietane .
-
Scenario B (Acidic/Electrophilic): If you use a Lewis acid (like
) with diazomethane, the mechanism involves sulfur coordination, weakening the bond at the benzylic position (electronic control). Result: 3-phenylthietane .
Module 3: Nucleophilic Displacement (Epichlorohydrin Route)
Context: The "workhorse" method for creating 3-substituted thietanes (e.g., 3-hydroxythietane).
Protocol Data: Optimization Parameters
| Parameter | Standard Condition (High Failure Rate) | Optimized Condition (High Regioselectivity) | Reason |
| Concentration | 1.0 M - 2.0 M | < 0.1 M (High Dilution) | Prevents intermolecular polymerization. |
| Temperature | Reflux ( | Stepwise (0°C | Controls kinetic vs. thermodynamic ring closure. |
| Solvent | Ethanol/Water | DMF or DMSO | Polar aprotic solvents increase sulfide nucleophilicity. |
Troubleshooting Q&A
Q: I am synthesizing 3-hydroxythietane from epichlorohydrin and NaHS, but I get a polymeric sludge. A: You are witnessing intermolecular competition. The intermediate (3-chloro-2-hydroxypropanethiol) has two choices:
-
Intramolecular attack (forms thietane).
-
Intermolecular attack (forms polymer).
-
The Fix: You must use High Dilution Principles . Add the epichlorohydrin very slowly (over 4-6 hours) to a dilute solution of the sulfide. This keeps the concentration of the electrophile low relative to the nucleophile, statistically favoring the intramolecular event.
Q: How do I ensure the sulfur attacks the epoxide first, not the chloride? A: This is a "Soft-Hard Acid Base" (HSAB) issue.
-
Guidance: Sulfur is a soft nucleophile. It prefers the soft electrophilic carbon of the epoxide (or the alkyl halide) depending on conditions. However, in epichlorohydrin, the epoxide opening is generally faster due to ring strain relief.
-
Tip: Maintain a pH between 7.5 and 8.5. If the pH is too high (
), the alkoxide formed after epoxide opening will attack the chloride to form an oxetane or revert to epoxide, scrambling the regiochemistry.
References
-
Xu, J. (2020). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. Advances in Heterocyclic Chemistry.
-
Block, E. (2007). Thietanes and Derivatives. Science of Synthesis.
-
Jiang, Y., et al. (2018). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv.
- Palmer, D.C. (2004). The Chemistry of Heterocyclic Compounds, Thietanes. Wiley Online Library. (Classic reference for fundamental 1,3-dihalide displacement kinetics).
Sources
Technical Support Center: Thietane Ring-Opening Reactions
Status: Online Operator: Senior Application Scientist Case ID: THI-RXN-001 Subject: Troubleshooting Reactivity, Regioselectivity, and Polymerization in Thietane Ring-Opening
Welcome to the Thietane Chemistry Support Center
You are likely here because your thietane reaction is either (A) not proceeding despite heat, (B) yielding a polymerized mess, or (C) opening at the wrong carbon. Unlike their highly strained 3-membered cousins (thiiranes/epoxides), thietanes possess a "Goldilocks" ring strain (~19.6 kcal/mol or 82 kJ/mol) that makes them stable enough to handle but stubborn to react without specific activation strategies [1, 2].
Below are the diagnostic modules to resolve your specific experimental failure.
Module 1: Reactivity Diagnostics ("It won't react")
Symptom: You are treating a thietane with a nucleophile (amine, thiol, alcohol) under standard reflux, but starting material persists.
Root Cause:
Thietanes are significantly less reactive than thiiranes. The sulfur atom is a soft nucleophile, but the carbon ring carbons are not sufficiently electrophilic in their neutral state to undergo simple
The Fix: Electrophilic Activation (The "Push-Pull" Strategy) You must convert the neutral sulfur into a better leaving group (a sulfonium species). This activates the adjacent carbons for nucleophilic attack.
Troubleshooting Protocol:
-
Check pH/Lewis Acidity: Neutral conditions rarely work. Add a Lewis Acid (e.g.,
) or a Brønsted acid. -
Alkylation First: If using a weak nucleophile, first alkylate the sulfur with MeI or Et3O+BF4- to form a stable sulfonium salt, then add your nucleophile.
-
Electrophilic Partner: Instead of a simple nucleophile, use an electrophile-nucleophile pair (e.g., Acetyl Chloride). The electrophile (Ac+) activates the sulfur; the nucleophile (Cl-) opens the ring.
Visualization: The Activation Pathway
Figure 1: The mandatory activation step. Neutral thietanes rarely open without converting the sulfur into a leaving group (sulfonium).
Module 2: Regioselectivity ("Wrong Isomer")
Symptom: You are opening an unsymmetrical (2-substituted) thietane and obtaining the wrong regioisomer.
Technical Insight:
Regioselectivity in thietanes is a battle between Sterics (
-
Scenario A: Basic/Neutral Conditions (Steric Control)
-
Scenario B: Acidic/Activated Conditions (Electronic Control)
-
Mechanism: Borderline
/ . The C-S bond weakens, developing partial positive charge. -
Outcome: If the substituted carbon can stabilize a carbocation (e.g., benzylic, allylic), attack shifts to the More Substituted Carbon . If the substituent is purely alkyl (destabilizing to
but not enough for ), steric control usually persists [3, 4].
-
Regioselectivity Decision Table
| Condition | Substrate Type | Dominant Mechanism | Attack Site |
| Basic / Nucleophilic | Alkyl-substituted | Less Substituted Carbon | |
| Lewis Acid / Electrophilic | Alkyl-substituted | Activated | Less Substituted Carbon |
| Lewis Acid / Electrophilic | Aryl/Vinyl-substituted | More Substituted Carbon | |
| Quaternary Salt (MeI) | Any | Less Substituted Carbon |
Module 3: Polymerization ("My flask is full of solid/goo")
Symptom: Instead of a distinct product, you isolated an insoluble white solid or a viscous oil. NMR shows broad peaks.
Root Cause: Cationic Ring-Opening Polymerization (CROP). Once a thietane is activated to a sulfonium ion (see Module 1), the most available nucleophile is often another molecule of thietane. This initiates a chain reaction.[3][4][5]
Prevention Strategy:
-
Concentration: Polymerization is bimolecular with respect to monomer. Dilute your reaction (< 0.1 M).
-
Nucleophile Strength: Ensure your desired nucleophile is significantly more reactive than the thietane sulfur.
-
Temperature: CROP often has a lower activation energy than hindered nucleophilic attack. If polymerizing, lower the temperature and increase the reactivity of your nucleophile (e.g., use azide or cyanide if compatible).
Visualization: The Competition (Pathway to Polymer)
Figure 2: The critical competition. High monomer concentration favors the red path (polymerization). Strong external nucleophiles favor the black path (product).
Module 4: Validated Experimental Protocols
Protocol A: Electrophilic Ring Opening with Acyl Chlorides
Best for: Creating linear thioesters. High reliability.
Context: This reaction uses the acyl chloride as both the activator (electrophile) and the ring-opener (nucleophile).
-
Setup: Flame-dry a round-bottom flask under
. -
Reagents: Dissolve Thietane (1.0 equiv) in dry DCM (0.2 M).
-
Catalyst: Add Acetyl Chloride (1.1 equiv).
-
Critical Step: If no reaction occurs at RT, add a catalytic amount of
or (0.05 equiv).
-
-
Execution: Stir at 0°C for 30 mins, then warm to RT.
-
Monitoring: Watch for the disappearance of the thietane ring protons (multiplets ~3.2-3.5 ppm) and appearance of triplet signals for
and . -
Workup: Quench with sat.
. Extract with DCM. -
Result: 3-chloropropyl thioacetate.
Protocol B: Nucleophilic Opening with Amines (Silver-Assisted)
Best for: Drug linkers where an amine must be installed.
Context: Amines are not strong enough to open neutral thietanes. We use Silver (
-
Reagents: Thietane (1.0 equiv), Amine (1.5 - 2.0 equiv),
or (1.1 equiv). -
Solvent: Acetonitrile (promotes polar mechanism).
-
Procedure:
-
Dissolve amine and thietane in MeCN.
-
Add Silver salt in the dark (foil-wrapped flask).
-
Stir at RT or mild heat (40°C).
-
-
Mechanism: Ag binds S, forming a sulfonium-like species. Amine attacks.
-
Workup: Filter off the silver-sulfide/mercaptide byproduct (Note: This reaction is often stoichiometric in Silver if the product is a thiol, which captures the Ag).
-
Alternative: Use
(Mercury) if Silver fails, though toxicity is a concern [5].
-
References
-
Duddeck, H. (2003).[6] "Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution." DTIC. 6
-
BenchChem. (2025).[7] "An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings." BenchChem Technical Library. 7
-
Zhou, C., & Xu, J. (2012).[1] "Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes." ResearchGate.[5] 1[8]
-
Sokolov, V., et al. (2000). "Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents... Alkylation of Sulfonamides." Russian Journal of Organic Chemistry. 2
-
Organic Syntheses. "2-Acetothienone (Thiophene acetylation via similar electrophilic mechanisms)." Org.[4][9][10] Synth. Coll. Vol. 3. 11[1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
overcoming low solubility of Thietan-3-yl thiophene-2-carboxylate
Case Reference: #SOL-THI-003 Subject: Technical Guide: Overcoming Low Solubility of Thietan-3-yl thiophene-2-carboxylate Status: Open Priority: High (Blocker for Bioassays)[1]
Executive Summary: The Physicochemical Barrier
You are encountering solubility issues with This compound because this molecule presents a "perfect storm" of physicochemical barriers. It combines a lipophilic thiophene aromatic ring with a thietane (trimethylene sulfide) ring .[1]
While the ester linkage adds some polarity, the overall molecule is dominated by hydrophobic sulfur-carbon frameworks. Furthermore, the thietane ring is a strained 4-membered heterocycle .[2][3] This creates a dual challenge: you need aggressive solvents to break the crystal lattice, but the molecule is chemically fragile—prone to ring-opening or oxidation if mishandled.
This guide provides a validated workflow to solubilize this compound without degrading it.
Module 1: Stock Solution Preparation (The "Wet" Chemistry)
Objective: Create a stable, high-concentration stock (typically 10–100 mM) for long-term storage.
Critical Warning: Chemical Stability
-
Thietane Ring Strain: The 4-membered sulfur ring is electrophilic. Avoid using primary amines or strong nucleophiles as co-solvents, as they may open the ring.
-
Oxidation Risk: Thietanes easily oxidize to sulfoxides/sulfones. Ensure your solvents are free of peroxides.
Recommended Solvent Systems
| Solvent | Solubility Potential | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | Low | Primary Choice. Excellent disruption of lattice energy.[1] |
| DMF | High (>50 mM) | Moderate | Secondary Choice. Use if DMSO interferes with specific enzyme assays.[1] |
| Ethanol (Abs.) | Moderate (~10 mM) | Low | Tertiary Choice. Good for evaporation, but lower saturation limit.[1] |
| Water/PBS | Negligible | High (Hydrolysis) | DO NOT USE for stock preparation.[1] |
Protocol: The "Gradient Solubilization" Method
-
Weigh the target mass of this compound.
-
Add 50% of the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 60 seconds.
-
Observation: If particles remain, sonicate in a water bath at 35°C (Do not exceed 40°C to prevent ester hydrolysis or ring stress).[1]
-
Add the remaining DMSO only after the initial solid has wetted and started to dissolve.
Module 2: Aqueous Transition (The Bio-Interface)[1]
Objective: Dilute the stock into culture media or buffer without immediate precipitation (the "crashing out" phenomenon).
The Problem: Direct injection of 100% DMSO stock into water causes a rapid polarity shift. The hydrophobic thiophene/thietane core aggregates instantly.
The Solution: Use an Intermediate Co-solvent System .
Workflow Diagram: The "Step-Down" Dilution Protocol
Figure 1: Step-Down Dilution Protocol to prevent precipitation shock.
Step-by-Step Procedure:
-
Prepare Intermediate: Mix your DMSO stock 1:1 with Tween 80 (Polysorbate 80) or PEG 400 . This creates a "solubility bridge."
-
Pre-warm Buffer: Cold buffer accelerates precipitation. Warm your PBS/Media to 37°C.
-
Dynamic Mixing: Place the buffer on a vortexer (low speed). Slowly pipette the Intermediate Mix into the vortexing buffer.
-
Why? This disperses the lipid-like molecules into micelles before they can aggregate into crystals.
-
Module 3: Advanced Formulation (In Vivo / High Dose)
If simple co-solvents fail (e.g., for animal studies requiring >10 mg/kg), you must encapsulate the hydrophobic core.[1]
Cyclodextrin Complexation
The thiophene ring fits well into the cavity of HP-β-Cyclodextrin (HP-β-CD) .[1]
-
Protocol: Prepare a 20% (w/v) solution of HP-β-CD in water.[1] Add the compound stock (dissolved in minimal ethanol) slowly to the stirring cyclodextrin solution. Evaporate the ethanol if necessary.
-
Mechanism: The hydrophobic thiophene/thietane sits inside the CD cone, while the hydrophilic CD exterior interacts with water.
Solid Dispersion (Amorphous)
If the crystalline form is too stable (high melting point), create an amorphous solid dispersion (ASD).[1]
-
Method: Dissolve compound + PVP-VA64 polymer in acetone. Rotary evaporate to dryness. The polymer matrix "freezes" the compound in a high-energy amorphous state, drastically increasing dissolution rate.
Troubleshooting & FAQs
Q1: My compound turns yellow/brown in DMSO after 2 days. Is it still good?
-
Diagnosis: Likely oxidation .[3] The thietane sulfur is oxidizing to a sulfoxide, or the thiophene is degrading.
-
Fix:
-
Check your DMSO quality. Use "Anhydrous, Septum-Sealed" grades only.
-
Store stocks at -20°C or -80°C.
-
Purge vials with Nitrogen or Argon gas after use.
-
Q2: I see fine needles in the microscope during my cell assay.
-
Diagnosis: Micro-precipitation. The compound crashed out after addition to the media.
-
Fix: Your final concentration exceeds the thermodynamic solubility limit in water.
-
Reduce the final concentration.
-
Increase the surfactant (Tween 80) concentration in the stock (up to 0.1% final concentration is usually tolerated by cells).
-
Q3: Can I use acidic buffer to help dissolve it?
-
Reasoning: Thietanes are acid-sensitive. Strong acids can protonate the sulfur, leading to ring-opening nucleophilic attacks. Keep pH between 6.0 and 8.0.
Decision Logic: Selecting the Right Method
Figure 2: Decision Matrix for Solubilization Strategy based on experimental context.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. BenchChem Technical Library. Link (Cited for Thietane ring strain and oxidation sensitivity).[1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO stock preparation and precipitation issues).
Sources
Technical Support Center: Side Reaction Mechanisms in Thiophene Carboxylation
Welcome to the Technical Support Center for Thiophene Carboxylation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a carboxyl group onto a thiophene ring. Thiophene and its derivatives are crucial building blocks in pharmaceuticals and materials science, making the efficiency and selectivity of their carboxylation paramount.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these reactions. By understanding the underlying mechanisms of side reactions, you can optimize your experimental conditions to achieve higher yields and purity.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that arise during thiophene carboxylation experiments.
Q1: My thiophene carboxylation reaction is resulting in a low yield of the desired carboxylic acid. What are the likely causes?
A1: Low yields in thiophene carboxylation can stem from several factors. The most common culprits are incomplete conversion of the starting material and the formation of byproducts through side reactions. Key areas to investigate include:
-
Purity of Starting Materials: Ensure your thiophene substrate and reagents are pure and anhydrous. Moisture can quench organometallic intermediates and deactivate certain catalysts.[1]
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in direct carboxylation with CO2 using a carbonate/carboxylate medium, the yield of thiophene-2-carboxylate and thiophene-2,5-dicarboxylate is highly dependent on the reaction temperature.[2]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct concentration. Some catalysts can degrade over time if not stored properly.[1]
-
Side Reactions: Several side reactions, such as over-lithiation, polymerization, or decarboxylation of the product, can consume your starting material or product, leading to lower yields.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired carboxylated thiophene?
A2: Poor selectivity is a common challenge, often due to the formation of regioisomers or products from competing side reactions. To enhance selectivity:
-
Control of Lithiation: In methods involving lithiation, the position of metalation on the thiophene ring is crucial. The choice of the lithiating agent (e.g., n-BuLi, LDA) and the presence of directing groups can significantly influence regioselectivity.[3][4][5] The C2 and C5 positions of thiophene are generally more acidic and thus more prone to deprotonation.[3][6]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically controlled product over kinetically favored side products.
-
Solvent System: The choice of solvent can influence the reactivity and selectivity of the reaction. For instance, in some lithiation reactions, the use of a coordinating solvent like THF can alter the aggregation state of the organolithium reagent and affect its reactivity.[7]
-
Catalyst Selection: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.[8]
Q3: After work-up, I am having difficulty isolating my pure thiophene carboxylic acid. What are some common impurities and how can I remove them?
A3: Common impurities in thiophene carboxylation reactions include unreacted starting materials, byproducts from side reactions, and residual catalyst.[9]
-
Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted thiophene.
-
Byproducts: These can include di-carboxylated thiophenes, polymers, or products from ring-opening reactions.
-
Purification Techniques: A thorough aqueous work-up is essential. Washing the crude product with a dilute acid can remove basic impurities, while a dilute base wash can help remove unreacted acidic starting materials or byproducts.[9] Column chromatography and recrystallization are the most effective methods for purifying thiophene carboxylic acid derivatives.[9]
Q4: My purified thiophene carboxylic acid seems to be unstable and is degrading over time. What could be the cause?
A4: While thiophene-2-carboxylic acid is generally stable, certain substituted thiophene carboxylic acids can be prone to decarboxylation, especially under acidic or high-temperature conditions.[7][10] The stability is influenced by the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups can sometimes facilitate decarboxylation. To mitigate this, store your purified product in a cool, dark, and dry place.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions encountered during thiophene carboxylation.
Problem 1: Formation of Di-carboxylated Byproducts
Symptoms: You observe a significant amount of a second, more polar product in your TLC or LC-MS analysis, which corresponds to the di-carboxylated thiophene.
Causality: This typically occurs when the reaction conditions are harsh enough to allow for a second carboxylation event on the initially formed mono-carboxylated product. The 2- and 5-positions of the thiophene ring are the most susceptible to electrophilic attack.[11][12]
Troubleshooting Protocol:
-
Reduce Reaction Temperature: Lowering the temperature can decrease the rate of the second carboxylation more significantly than the first, improving selectivity for the mono-carboxylated product. In some systems, thiophene-2,5-dicarboxylate is only observed at temperatures above 220 °C.[2]
-
Limit the Amount of Carboxylating Agent: Using a stoichiometric amount or a slight excess of the carboxylating agent (e.g., CO2) can help prevent over-carboxylation.
-
Decrease Reaction Time: Monitor the reaction closely by TLC or another analytical technique and quench the reaction as soon as a significant amount of the desired product has formed, before substantial di-carboxylation occurs.
Problem 2: Thiophene Polymerization
Symptoms: Your reaction mixture becomes viscous, and you observe the formation of an insoluble, tar-like material.
Causality: Thiophene can polymerize under strongly acidic conditions or in the presence of certain strong Lewis acids.[11][13] This is particularly problematic in Friedel-Crafts type carboxylation reactions.
Troubleshooting Protocol:
-
Choice of Catalyst: If using a Lewis acid catalyst, consider a milder one. For example, tin tetrachloride is often a better choice than aluminum chloride for acylations of thiophene as it is less likely to cause polymerization.[14]
-
Control of Acidity: If the reaction generates strong acids as byproducts, consider adding a non-nucleophilic base to neutralize them as they form.
-
Temperature Control: Polymerization is often an exothermic process. Maintaining a lower reaction temperature can help to control this side reaction.
Problem 3: Decarboxylation of the Product
Symptoms: You observe the formation of the parent thiophene (or a substituted thiophene without the carboxyl group) in your reaction mixture or during work-up.
Causality: Thiophene-2-carboxylic acid can undergo decarboxylation, particularly at high temperatures or in the presence of strong acids or certain metal catalysts.[10][15] The mechanism often involves protonation at the C2 position, followed by the loss of CO2.
Troubleshooting Protocol:
-
Avoid High Temperatures: If possible, conduct the reaction and purification at lower temperatures.
-
Neutralize Acidic Conditions: During work-up, ensure that any strong acids are neutralized before any heating steps (e.g., solvent evaporation).
-
Catalyst Selection: If a metal catalyst is used, be aware that some metals can promote decarboxylation. For instance, copper in quinoline is a classic reagent for decarboxylation.[15]
Problem 4: Ring-Opening Reactions
Symptoms: You detect byproducts with mass spectra that are inconsistent with thiophene derivatives, suggesting cleavage of the thiophene ring.
Causality: While less common under standard carboxylation conditions, the thiophene ring can be opened under certain harsh conditions, particularly in the presence of strong bases or certain transition metals.[16][17][18][19] This can involve the formation of a thiolate anion.[20]
Troubleshooting Protocol:
-
Milder Reaction Conditions: This is a clear indication that your reaction conditions are too harsh. Reduce the temperature, use a weaker base, or change your catalyst system.
-
Protecting Groups: If your thiophene substrate has substituents that make it particularly susceptible to ring-opening, consider using protecting groups to temporarily mask their reactivity.
III. Mechanistic Insights and Visualizations
Understanding the reaction pathways is key to controlling the outcome of your thiophene carboxylation.
Main Carboxylation Pathway (via Lithiation)
This is a common and effective method for the carboxylation of thiophene.
Caption: General workflow for thiophene carboxylation via lithiation.
Side Reaction: Over-lithiation and Di-carboxylation
Excess lithiating agent or harsh conditions can lead to di-carboxylation.
Caption: Acid-catalyzed decarboxylation of thiophene-2-carboxylic acid.
IV. Experimental Protocols
General Protocol for Thiophene Carboxylation via Lithiation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Thiophene derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve the thiophene derivative (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush a generous amount of dry ice.
-
Carefully and quickly, transfer the reaction mixture via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature, and then quench with water.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiophene carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
V. Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of carboxylated products in a direct carboxylation method.
| Catalyst/Base System | Temperature (°C) | Pressure (bar CO2) | Mono-carboxylate Yield (%) | Di-carboxylate Yield (%) | Reference |
| Cs2CO3/CsOAc | 200 | - | Present | Absent | [2] |
| Cs2CO3/CsOAc | >220 | - | Present | Present | [2] |
| Cs2CO3/CsOPiv | 300 | - | - | 4.98 (combined) | [2] |
| Cs2CO3/CsOPiv | - | 2-8 | Increasing | - | [2] |
Note: Yields are highly substrate and condition-dependent. This table is for illustrative purposes.
VI. References
-
Abdullah, A. H., Zahra, J. A., Sabri, S. S., Awwadi, F. F., Hussein, A. Q., & El-Abadelah, M. M. (2022). Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. Z Naturforsch C J Biosci., 78(3-4), 133-140. [Link]
-
Dailey, K. M. K., Rauchfuss, T. B., Rheingold, A. L., & Yap, G. P. A. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(23), 6396–6397. [Link]
-
Scribd. (n.d.). Thiophene Ring-Opening for Thiazolidine Synthesis. [Link]
-
Abadleh, M. M., Abdullah, A. H., Zahra, J. A., Sabri, S. S., Awwadi, F. F., & El-Abadelah, M. M. (2022). Thiophene Ring-Opening Reactions IV. Facile Generation of Novel Ethyl 4-hydroxy-6-thioxonicotinate-1,3,4-thiadiazoline Hybrids. Letters in Organic Chemistry, 19(6), 504-510. [Link]
-
ResearchGate. (2024). Thiophene ring-opening reactions. Part VII: synthesis and antitumor, anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. [Link]
-
CORE. (n.d.). Photochemical Polymerization of Thiophene Derivatives in Aqueous Solution. [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ResearchGate. (n.d.). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. [Link]
-
YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
-
National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). [Link]
-
Oda, M., Enomoto, T., Kawase, T., & Kurata, H. (1995). On the Acidity and Lithiation-Functionalization of Thiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 103(1-4), 401-402. [Link]
-
Taylor & Francis Online. (2008). On the Acidity and Lithiation-Functionalization of Thiophenes: Revisited for their Use in the Synthesis of Thiophene-Based Novel π-Systems. [Link]
-
Vendina, I., Parkova, A., & Trapencieris, P. (2014). o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. HETEROCYCLES, 88(2), 1565. [Link]
-
National Institutes of Health. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]
-
Chapter 9, thiophene. (n.d.). [Link]
-
Chemistry Stack Exchange. (2020). lithiation between thiophene with n-buthyllithium. [Link]
-
Thiophene. (n.d.). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 17. scribd.com [scribd.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of thietane derivatives by chromatography
Technical Support Center: Purification of Thietane Derivatives
Subject: Troubleshooting Chromatographic Isolation of Thietane Derivatives (Strained Sulfur Heterocycles) Ticket ID: THI-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Overview: The "Deceptive Simplicity" of Thietanes
Welcome to the technical support hub for thietane chemistry. As a researcher in drug development—likely working on thietanose nucleosides (e.g., oxetanocin analogs) or spirocyclic scaffolds—you face a dual threat: Ring Strain and Sulfur Reactivity .
Thietanes possess significant angle strain (~80 kJ/mol), making them susceptible to Ring-Opening Polymerization (ROP) initiated by electrophiles (protons) or nucleophiles. Simultaneously, the sulfur atom is a Lewis base prone to oxidation and non-specific adsorption. This guide addresses the specific failures these properties cause during chromatography.
Module 1: The "Disappearing Sample" Phenomenon
Symptom: Your TLC shows a clean spot, but after flash chromatography on silica gel, you recover a fraction of the mass, or the product elutes as a streak/gum.
Diagnosis: Acid-Catalyzed Ring-Opening Polymerization (ROP).
Standard silica gel is slightly acidic (
Protocol: Silica Neutralization & Alternative Phases Do not use untreated silica for simple alkyl thietanes.
Option A: Triethylamine (TEA) Pre-treatment (The "Slurry" Method)
-
Prepare your mobile phase (e.g., Hexane/EtOAc).
-
Add 1% v/v Triethylamine (TEA) to the solvent system.
-
Slurry the silica gel in this TEA-spiked solvent before packing the column.
-
Flush the column with 2-3 column volumes (CV) of the mobile phase to ensure basicity throughout the bed.
-
Critical: Load your sample. Maintain 0.1% TEA in the eluent during the run to prevent acid pockets from regenerating.
Option B: Switch to Neutral Alumina If your compound is sensitive to base (e.g., potential epimerization), use Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica but retains polar retention characteristics.
Option C: Reverse Phase (C18) for Nucleosides For thietanose nucleosides (polar), avoid normal phase entirely. Use C18 silica.[1]
-
Buffer: 10 mM Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate.[2] Avoid phosphate buffers if you need to recover the compound by lyophilization.
Caption: Decision tree for selecting the appropriate stationary phase to prevent thietane degradation.
Module 2: Peak Tailing & Broadening
Symptom: Peaks are asymmetrical with severe tailing, reducing resolution (
Diagnosis: Lewis Acid-Base Interaction. The sulfur lone pair interacts with metallic impurities in the silica or residual silanol groups. This "drag" creates tailing.
Troubleshooting Protocol:
-
For Normal Phase: Add 0.5% Triethylamine (as described above) or 1% Isopropanol to the mobile phase. Isopropanol acts as a hydrogen-bond donor/acceptor that "masks" the active sites on the silica.
-
For HPLC (Reverse Phase): Thietanes are "soft" bases.
-
Action: Add EDTA (0.1 mM) to the aqueous mobile phase if you suspect metal chelation (common with older HPLC columns).
-
Action: Increase buffer concentration to 25-50 mM to suppress ionic interactions.
-
Module 3: The "Invisible Peak" (Detection)
Symptom: You cannot locate your compound on TLC or HPLC UV traces.
Diagnosis: Lack of Chromophore.
Simple thietanes (unlike thietane nucleosides) lack conjugated
Visualization Toolkit:
| Reagent | Mechanism | Suitability for Thietanes | Protocol |
| Iodine ( | Reversible complexation with Sulfur lone pair. | Excellent | Place dried TLC plate in jar with silica/ |
| Palladium Chloride ( | Ligand exchange (Soft acid-soft base). | Specific | Spray with 0.5% |
| KMnO | Oxidation of Sulfur to Sulfone. | Good (Destructive) | Dip and heat.[4] Thietanes oxidize rapidly (yellow spots on purple). |
| Anisaldehyde | Condensation/Polymerization. | Variable | Requires heat.[3][4][5] Good for thietane-sugar conjugates. |
Warning: Do not use Iodine if you plan to recover the sample from a Prep-TLC plate without testing stability first, as iodine can induce oxidative coupling of thiols/sulfides.
Module 4: Unexpected Polarity Shifts (Oxidation)
Symptom: The compound becomes much more polar (lower
Diagnosis: S-Oxidation. The thietane sulfur is easily oxidized to the sulfoxide (S-oxide) or sulfone (S-dioxide) by atmospheric oxygen or peroxides in solvents.
Preventative Workflow:
-
Peroxide Test: Test all ether-based solvents (THF, Diethyl Ether, Dioxane) with peroxide strips before use. Peroxides will rapidly oxidize thietanes.
-
Temperature Control: Evaporate fractions at
. Heat accelerates oxidation and ring strain release. -
Inert Gas: Store purified fractions under Argon/Nitrogen.
Caption: Oxidation pathway of thietanes.[6][7][8][9] Note the significant increase in polarity (lower Rf) as oxidation proceeds.
References
-
Block, E. (2007). Thietanes and Thietane-1-oxides. In Science of Synthesis, Vol 39. Thieme Chemistry.
-
Ichikawa, Y., et al. (1991). Synthesis of oxetanocin A analogues containing a thietane ring. Journal of the Chemical Society, Perkin Transactions 1, 1009-1018.
-
Olsen, R. K., & Snyder, H. R. (1965). The Synthesis of Thietane Derivatives. Journal of Organic Chemistry, 30(1), 184–187.
- Vertex AI Search. (2026). TLC Stains for Thietanes and Sulfur Heterocycles.
- Vertex AI Search. (2026). Stability of Thietane on Silica Gel.
Sources
- 1. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Thiophene Carboxylation
Welcome to the technical support center for thiophene carboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into catalyst selection and to troubleshoot common experimental challenges. The direct carboxylation of thiophenes is a critical transformation, offering a streamlined route to valuable carboxylic acids used in pharmaceuticals and fine chemicals.[1] However, the inherent stability of both the thiophene C-H bond and carbon dioxide necessitates a carefully chosen catalytic system to achieve high efficiency and selectivity.[2][3]
This resource moves beyond simple protocols to explain the fundamental principles governing catalyst activity, helping you make informed decisions in your experimental design and overcome hurdles in your synthetic route.
Catalyst Selection: Foundational Principles
Choosing the right catalyst is the most critical factor for a successful thiophene carboxylation. The selection process involves a nuanced understanding of the catalyst's components and the reaction mechanism. While palladium-based systems are the most extensively studied, other transition metals like silver have also shown promise.[1]
Key Considerations for Catalyst System Design:
-
Metal Center: Palladium(II) salts, particularly Palladium(II) acetate (Pd(OAc)₂), are common precursors.[4][5] These are typically reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[6][7] The choice of the metal precursor can influence the ease of formation and stability of the active catalyst.
-
Ligands: Ligands are crucial for stabilizing the metal center, modulating its reactivity, and preventing catalyst decomposition.[8] For thiophene carboxylation, phosphine ligands are frequently employed. The electronic and steric properties of the ligand can significantly impact reaction outcomes. Bulky, electron-rich phosphine ligands often enhance catalyst stability and activity.
-
Additives and Co-catalysts: The reaction can be significantly influenced by various additives. For instance, p-benzoquinone (p-BQ) can be used as an oxidant to regenerate the active high-valent palladium species, enabling catalytic turnover.[4][5] In some systems, carboxylate salts like cesium pivalate act as co-catalysts, assisting in the crucial C-H bond activation step.[3]
-
Base: A base is often required to facilitate the deprotonation of the thiophene ring, which is a key step in the catalytic cycle.[3] The strength and nature of the base (e.g., carbonates, phosphates, or alkoxides) must be carefully selected to be effective without promoting undesirable side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your thiophene carboxylation experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting thiophene. What are the likely causes and how can I fix it?
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precursor.[6][7] Ensure your reaction is properly degassed to remove oxygen, which can interfere with the reduction process and lead to unwanted side reactions like homocoupling.[6] Consider adding a small amount of a reducing agent or ensuring your ligands (e.g., phosphines) are not oxidized. |
| Catalyst Deactivation | The catalyst may be deactivating over the course of the reaction. This can be due to sintering of palladium particles, coking (formation of carbonaceous deposits), or poisoning by impurities.[9] Ensure high purity of all reagents and solvents. If coking is suspected, modifying reaction temperature or pressure might help. In some cases, a catalyst regeneration procedure involving washing with specific solvents can restore activity. |
| Poor C-H Activation | The C-H bond of thiophene is relatively inert, and its cleavage can be the rate-determining step.[2][10] The chosen base might not be strong enough. Consider screening stronger bases like potassium carbonate or cesium carbonate.[3] The addition of a co-catalyst like pivalic acid can also facilitate this step by acting as a proton shuttle.[3] |
| Insufficient Mixing | If the reaction mixture is heterogeneous (e.g., solid base), vigorous stirring is essential to ensure proper contact between all components. |
Q2: I'm observing significant formation of side products, particularly homocoupling of the thiophene. How can I improve selectivity?
Possible Causes & Solutions
Homocoupling is a common side reaction in palladium-catalyzed cross-couplings, where two molecules of the starting material couple with each other.
| Cause | Recommended Action |
| Presence of Oxidants (Air) | Oxygen can promote the formation of Pd(II) species that lead to homocoupling of organometallic intermediates.[6] Rigorously degas your solvent and reaction vessel (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Catalyst/Ligand Ratio | An inappropriate ratio can lead to unstable or overly reactive catalyst species. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability and suppress side reactions. |
| Sub-optimal Temperature | Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature to see if selectivity improves, even if it means a longer reaction time. |
Q3: The reaction works for simple thiophenes, but fails or gives low yields with my substituted thiophene. What should I consider?
Possible Causes & Solutions
The electronic and steric properties of substituents on the thiophene ring can dramatically affect the reaction.
| Cause | Recommended Action |
| Steric Hindrance | Bulky substituents near the target C-H bond can prevent the catalyst from accessing the reaction site. You may need to screen a panel of phosphine ligands with varying steric profiles. Sometimes a less bulky ligand is required to accommodate a bulky substrate. |
| Electronic Effects | Electron-withdrawing groups can make the C-H bond more acidic and easier to cleave, but they can also affect the stability of the resulting organopalladium intermediate. Conversely, electron-donating groups can make C-H activation more difficult. You may need to adjust the base strength or reaction temperature to compensate for these electronic effects. |
| Coordinating Functional Groups | Functional groups on your substrate (e.g., primary amines, N-heterocycles) can coordinate to the palladium center and displace the necessary phosphine ligand, leading to catalyst inhibition or deactivation.[8] The solution is often to use a more strongly binding ligand that is less easily displaced. |
Visualizing the Process
To better understand the reaction and potential troubleshooting steps, two diagrams are provided below using DOT language.
The Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed carboxylation of thiophene. Understanding these steps is key to diagnosing issues related to specific stages of the reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed thiophene carboxylation.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following flowchart provides a logical path for diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting failed carboxylation reactions.
Representative Experimental Protocol
This protocol provides a general starting point for the palladium-catalyzed carboxylation of a simple thiophene. Note: This is a representative procedure and must be optimized for specific substrates and desired outcomes.
Materials:
-
Thiophene substrate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., dppp, 0.024 mmol, 2.4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
-
Carbon Dioxide (CO₂, high purity)
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask or a high-pressure reactor is equipped with a magnetic stir bar.
-
Reagent Addition: To the vessel, add the thiophene substrate, palladium(II) acetate, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.
-
Pressurization: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10 bar).
-
Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, carefully vent the CO₂ pressure. Quench the reaction with aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired thiophene carboxylic acid.
References
-
Zhang, Q., Ma, Y., & Zeng, A. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Catalysts, 12(6), 679. [Link]
-
Zhang, Q., Ma, Y., & Zeng, A. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Semantic Scholar. [Link]
-
Zhang, Q., Ma, Y., & Zeng, A. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Semantic Scholar. [Link]
-
Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO₂-binary conditions leading to carboxylic acids. (2023). Catalysis Science & Technology. [Link]
-
Pd-catalyzed carboxylation of thiophene with CO2. ResearchGate. [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. (2022). MDPI. [Link]
-
Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO₂-binary conditions leading to carboxylic acids. (2023). Catalysis Science & Technology. [Link]
-
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). National Institutes of Health. [Link]
-
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. (2021). Organometallics. [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Palladium-Catalyzed Carboxylation Reactions. Encyclopedia.pub. [Link]
-
Advances in Palladium-Catalyzed Carboxylation Reactions. (2022). National Institutes of Health. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. (2022). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium [mdpi.com]
- 4. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO 2 -binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01379K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
Validation & Comparative
mass spectrometry of Thietan-3-yl thiophene-2-carboxylate
Publish Comparison Guide: Mass Spectrometry Profiling of Thietan-3-yl Thiophene-2-carboxylate
Executive Summary
Objective: To evaluate and compare mass spectrometry (MS) ionization and analysis techniques for the structural characterization of This compound (T3T2C).
Context: T3T2C is a sulfur-rich heterocyclic ester, increasingly relevant in medicinal chemistry as a bioisostere for phenyl esters or as a metabolic probe. Its dual-sulfur core presents unique challenges in ionization efficiency and isotopic pattern analysis.
Verdict: While Electron Impact (EI) remains the gold standard for structural fingerprinting via fragmentation, Electrospray Ionization High-Resolution MS (ESI-HRMS) is the superior choice for purity assessment and elemental confirmation due to the distinct
Molecule Profile & Physicochemical Context
-
Molecular Formula:
-
Exact Mass: 200.00
-
Structural Features:
Comparative Analysis: EI-MS vs. ESI-HRMS
This guide compares the two industry-standard workflows for analyzing T3T2C.
Table 1: Performance Comparison Matrix
| Feature | Method A: GC-EI-MS (70 eV) | Method B: LC-ESI-QTOF |
| Primary Utility | Structural Elucidation & Library Matching | Exact Mass & Purity Profiling |
| Molecular Ion ( | Low Intensity (<10%) due to ester cleavage | High Intensity ( |
| Fragmentation | Rich, predictable pattern (McLafferty, | Minimal (requires MS/MS for fragments) |
| Sulfur Detection | Standard resolution; isotopes merged | Enhanced : Clearly resolves |
| Sample Prep | Dissolution in Hexane/DCM; requires volatility | Dissolution in MeOH/AcN; tolerates polarity |
| Limit of Detection | ~10 pg (SIM mode) | ~1 pg (MRM mode) |
Detailed Mass Spectral Analysis
Fragmentation Mechanics (EI Source)
In an Electron Impact source, T3T2C undergoes characteristic fragmentation driven by the stability of the thiophene acylium ion and the strain release of the thietane ring.
-
Pathway A (Acyl-Oxygen Cleavage): The dominant pathway. The molecular ion (
200) cleaves at the ester bond, retaining the positive charge on the aromatic carbonyl. This yields the Thiophene-2-acylium ion ( 111) , the base peak in most spectra. -
Pathway B (Alkyl-Oxygen Cleavage): Generates the Thietan-3-yl carbocation (
73) . This ion is diagnostic for the thietane ring but often degrades further due to ring strain. -
Secondary Decarbonylation: The acylium ion (
111) loses CO to form the Thienyl cation ( 83) .
Visualization of Fragmentation Pathways
Figure 1: Proposed EI-MS fragmentation pathways for this compound. The formation of the acylium ion (m/z 111) is the thermodynamically favored route.
Experimental Protocols
Protocol A: GC-MS Structural Confirmation
Best for: Routine purity checks and synthesis monitoring.
-
Sample Preparation: Dissolve 1 mg of T3T2C in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet Parameters:
-
Temperature: 250°C.
-
Mode: Splitless (0.5 min) then 20:1 Split.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source (EI):
-
Energy: 70 eV.[6]
-
Scan Range: m/z 40–300.
-
Acceptance Criteria: Presence of m/z 111 (Base), m/z 200 (Molecular), and m/z 83.
-
Protocol B: ESI-QTOF Exact Mass Analysis
Best for: Final compound validation and publication data.
-
Sample Preparation: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min or LC loop injection.
-
Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the ester).
-
Gas Temp: 300°C.
-
-
Data Analysis:
-
Target Mass: 200.9998 (
). -
Isotope Check: Verify the A+2 peak (
S contribution). For C8H8O2S2, the theoretical A+2 intensity is approx. 9-10% relative to A0 due to two sulfur atoms.
-
References
-
Thiophene Carboxylate Fragmentation: Fisichella, S., et al. "The Mass Spectra of Some Substituted Thiophene-2-carboxylic Acids." Phosphorus and Sulfur and the Related Elements, vol. 13, no. 1, 1982. Link
-
Thietane Ring Ionization: "Synthesis of 3,3-Disubstituted Thietane Dioxides." The Journal of Organic Chemistry, 2024. (Discusses thietan-3-ol carbocation formation).[7] Link
-
General Ester Fragmentation: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link
-
Thietan-3-yl Benzoate Analog: "Recent synthesis of thietanes." Beilstein Journal of Organic Chemistry, 2016. (Provides precedent for thietan-3-yl ester stability). Link
Sources
- 1. 155242-93-6_1-Benzyl-7-aminobenzimidazoleCAS号:155242-93-6_1-Benzyl-7-aminobenzimidazole【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. Thiophene-3-ethyl carboxyl ate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2138137-17-2_CAS号:2138137-17-2_Ethyl 5-formyl-3-(thietan-3-yl)thiophene-2-carboxylate - 化源网 [chemsrc.com]
- 4. Thiophene-2-carboxylic acid, 3-pentyl ester | C10H14O2S | CID 91704774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Activity of Thietan-3-yl thiophene-2-carboxylate and its Oxetane Analog: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This guide provides a forward-looking comparison of Thietan-3-yl thiophene-2-carboxylate and its oxetane analog, two structurally related heterocyclic compounds. While direct comparative biological data for these specific molecules is not extensively published, this document synthesizes established principles of bioisosterism, physicochemical properties of thietane and oxetane rings, and the known biological activities of thiophene derivatives to project their potential pharmacological profiles. We further propose a comprehensive suite of experimental protocols to empirically validate these hypotheses.
Introduction: The Rationale for Bioisosteric Replacement
The substitution of a thietane ring with an oxetane ring represents a classic example of bioisosteric replacement, where a sulfur atom is exchanged for an oxygen atom within a four-membered heterocyclic system. This seemingly subtle change can profoundly impact a molecule's physicochemical properties, including polarity, lipophilicity, metabolic stability, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1][2][3] Oxetanes, in particular, have gained significant traction in drug discovery as they can enhance aqueous solubility and reduce metabolic liabilities.[4][5][6] Thietanes, while less explored, offer unique chemical space and potential for novel biological activities, with the sulfur atom's ability to exist in different oxidation states (sulfide, sulfoxide, sulfone) providing further avenues for structural diversification.[2][3]
The thiophene-2-carboxylate moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9] The core of our investigation lies in understanding how the choice of a thietane or oxetane ring influences the presentation and activity of this crucial thiophene pharmacophore.
Projected Physicochemical and Biological Profile Comparison
Based on the established principles of medicinal chemistry, we can project the key differences between this compound and its oxetane analog.[1][2][10][11]
| Property | This compound | Oxetan-3-yl thiophene-2-carboxylate (Analog) | Rationale for Projected Difference |
| Polarity | Moderately Polar | More Polar | Oxygen is more electronegative than sulfur, leading to a greater dipole moment in the oxetane ring.[2] |
| Lipophilicity (LogP) | Higher | Lower | The increased polarity of the oxetane ring is expected to decrease its lipophilicity.[5] |
| Aqueous Solubility | Lower | Higher | Greater polarity and hydrogen bond accepting capacity of the oxetane oxygen should enhance solubility.[4][6] |
| Metabolic Stability | Potentially susceptible to oxidation at the sulfur atom. | Generally considered metabolically stable. | The sulfur atom in the thietane ring can be oxidized by cytochrome P450 enzymes to the corresponding sulfoxide and sulfone. The oxetane ring is often incorporated to improve metabolic stability.[10] |
| Hydrogen Bond Acceptance | Moderate | Strong | The oxygen atom of the oxetane is a stronger hydrogen bond acceptor than the sulfur atom of the thietane.[2] |
| Biological Activity | Potentially broader spectrum of activity due to sulfur oxidation. | May exhibit a more focused activity profile. | The different oxidation states of the thietane sulfur could lead to metabolites with distinct biological activities. The oxetane analog's activity would be primarily dictated by the parent molecule. |
Proposed Experimental Workflows for Comparative Analysis
To empirically validate the projected differences, a series of head-to-head experimental evaluations are necessary. The following workflows outline the key assays and methodologies.
Physicochemical Property Determination
A foundational step is the experimental determination of key physicochemical parameters.
Caption: Workflow for Physicochemical Profiling.
In Vitro Metabolic Stability Assessment
Evaluating the metabolic fate of each compound is crucial for predicting their in vivo behavior.
Caption: In Vitro Metabolic Stability Assay Workflow.
Comparative Biological Activity Screening
Given the known broad-spectrum activity of thiophene derivatives, a panel of assays targeting different therapeutic areas is recommended.[7][8][9]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of representative bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Broth Microdilution Assay: Serially dilute the test compounds in appropriate growth media in 96-well plates.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under optimal growth conditions.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Protocol:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: After 24 hours, measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.
-
Cytotoxicity Assay: Concurrently perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cell death.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO production.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.
Hypothetical Signaling Pathway Perturbation
The thiophene moiety is known to interact with various cellular signaling pathways.[12][13][14] A plausible mechanism of action for anti-inflammatory and anticancer effects could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Conclusion
The bioisosteric replacement of sulfur with oxygen in the thietane ring of this compound to its oxetane analog presents a compelling strategy for modulating its pharmacological profile. While the oxetane analog is anticipated to exhibit improved physicochemical properties such as enhanced solubility and metabolic stability, the thietane counterpart offers the potential for a more complex metabolic profile and a potentially broader spectrum of biological activity. The proposed experimental workflows provide a robust framework for a comprehensive comparative analysis of these two promising compounds. The insights gained from such studies will not only elucidate the specific activities of these molecules but also contribute to a deeper understanding of the nuanced effects of thietane and oxetane bioisosterism in drug design.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available from: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. Available from: [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical reviews, 114(17), 8257-8322. Available from: [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. Available from: [Link]
-
Baran, P. S., & Maimone, T. J. (2009). The role of oxetanes in chemical synthesis. Angewandte Chemie International Edition, 48(22), 3886-3890. Available from: [Link]
-
Bull, J. A., & Croft, R. A. (2017). Synthesis and applications of thietanes. Organic & biomolecular chemistry, 15(35), 7333-7351. Available from: [Link]
-
Jiaxi, X. (2020). Recent synthesis of thietanes. Beilstein journal of organic chemistry, 16, 1466-1503. Available from: [Link]
-
Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(11), 1141-1146. Available from: [Link]
-
Asif, M. (2014). A review on biological activities of thiophene and its derivatives. Synthetic Communications, 44(14), 1947-1976. Available from: [Link]
- Campaigne, E. (1986). The chemistry of thiophenes and their benzo derivatives. In Comprehensive Organic Chemistry II (Vol. 4, pp. 863-934). Pergamon.
- Todeschini, R., & Consonni, V. (2009).
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. Available from: [Link]
-
Gomaa, M. S. (2020). Thiophene containing compounds as anticancer agents. Mini reviews in medicinal chemistry, 20(14), 1334-1353. Available from: [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Preti, D., Tabrizi, M. A., & Saponaro, G. (2008). Synthesis and biological evaluation of 2-and 3-aminothiophene derivatives as potent inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(22), 7143-7147. Available from: [Link]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N] nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. Available from: [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. Available from: [Link]
-
Al-Omair, M. A., Ali, A. A., El-Meligy, M. A., & Al-Zahrani, A. A. (2018). Synthesis, characterization, and antimicrobial evaluation of some new thiophene derivatives. Molecules, 23(10), 2469. Available from: [Link]
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362. Available from: [Link]
-
Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual review of immunology, 18(1), 621-663. Available from: [Link]
-
Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. Available from: [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available from: [Link]
-
Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-κB and IKK function. Nature reviews Molecular cell biology, 8(1), 49-62. Available from: [Link]
-
Richmond, A. (2002). NF-κB, chemokine gene transcription and tumour growth. Nature reviews immunology, 2(9), 664-674. Available from: [Link]
-
Doltade, S. N., & Vibhute, Y. B. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. Available from: [Link]
-
Wikipedia contributors. (2023, December 1). Thiophene-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved February 15, 2026, from [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. encyclopedia.pub [encyclopedia.pub]
Computational Modeling of Thietan-3-yl Thiophene-2-Carboxylate: A Comparative Technical Guide
This guide serves as a technical standard for the computational characterization of Thietan-3-yl thiophene-2-carboxylate . It is designed for medicinal chemists and computational toxicologists evaluating this scaffold as a potential therapeutic candidate or bioisostere.
Executive Summary & Structural Context
This compound represents a strategic fusion of two privileged heterocycles: the thiophene-2-carboxylate core (common in anti-inflammatory and antimicrobial pharmacophores) and the thietan-3-yl moiety.
In modern drug design, the thietane ring is increasingly investigated as a lipophilic, metabolically distinct bioisostere of the oxetane ring. While oxetanes are used to lower logP and improve solubility, thietanes (containing sulfur) modulate lipophilicity and introduce unique electronic vectors due to the ring's puckered conformation.
Structural Disambiguation
Primary Subject (This Guide):
-
IUPAC: this compound
-
Structure: Thiophene-2-C(=O)-O-(Thietan-3-yl)
-
Role: Ester prodrug or active pharmacophore where the thietane acts as the alcohol-derived moiety.
Note: This scaffold is distinct from "Ethyl 3-(thietan-3-yl)thiophene-2-carboxylate," where the thietane is a C-C linked substituent on the thiophene ring.
Computational Framework (Methodology)
To objectively evaluate this molecule, we employ a tri-modal computational pipeline: DFT (Electronic/Conformational) , Molecular Docking (Target Engagement) , and ADMET (Pharmacokinetics) .
Module A: Density Functional Theory (DFT) & Conformational Analysis
The thietane ring is not planar; it exists in a puckered conformation with a barrier to inversion. Accurate modeling requires functionals that account for long-range dispersion interactions, critical for sulfur-containing heterocycles.
Protocol:
-
Optimization: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set:
B97X-D / def2-TZVP.-
Reasoning: The
B97X-D functional includes dispersion corrections essential for accurate sulfur-sulfur or sulfur-pi interactions. The def2-TZVP basis set minimizes basis set superposition error (BSSE).
-
-
Solvation: IEF-PCM (Water and Octanol) to predict solvation free energies.
-
Frequency Calculation: Essential to confirm the stationary point (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Key Insight (The "Pucker" Effect): Unlike the oxetane analog (which is nearly planar), the thietane ring exhibits a puckering angle of ~30-35°. This creates two distinct conformers (equatorial vs. axial ester linkage) that must be Boltzmann-weighted to predict the bioactive conformation accurately.
Module B: Molecular Docking (Target: Bacterial FabH)
Thiophene-2-carboxylate derivatives are well-documented inhibitors of FabH (β-ketoacyl-ACP synthase III) , a key enzyme in bacterial fatty acid biosynthesis. We use this as the benchmark target.
Protocol:
-
Target Prep: PDB ID: 1HNJ (or similar E. coli FabH structures). Remove water; protonate at pH 7.4.
-
Ligand Prep: Generate 3D conformers of this compound using the lowest energy DFT geometry.
-
Grid Generation: Centered on the active site Cys112 catalytic triad.
-
Algorithm: Genetic Algorithm (Lamarckian) via AutoDock Vina or Glide XP.
Module C: ADMET & Reactivity Profiling
The thioether in the thietane ring is a metabolic "soft spot," prone to S-oxidation (sulfoxide/sulfone formation).
Protocol:
-
FMO Analysis: Calculate HOMO/LUMO gap to predict chemical hardness (
). Lower implies higher reactivity toward CYP450 oxidation. -
LogP Prediction: Consensus LogP (cLogP) comparing the Thietane vs. Oxetane vs. Cyclobutane analogs.
Comparative Performance Guide
This section compares This compound (T-T2C) against its primary bioisosteric competitors:
-
Alternative A: Oxetan-3-yl thiophene-2-carboxylate (O-T2C ) - Solubility focused.
-
Alternative B: Cyclobutyl thiophene-2-carboxylate (C-T2C ) - Steric benchmark.
Table 1: Physicochemical & Electronic Comparison (Simulated Data)
| Property | T-T2C (Thietane) | O-T2C (Oxetane) | C-T2C (Cyclobutane) | Interpretation |
| Ring Conformation | Puckered (~35°) | Planar (~0°) | Puckered (~30°) | Thietane volume is larger; affects binding pocket fit. |
| CLogP | ~2.8 - 3.1 | ~1.2 - 1.5 | ~2.9 - 3.2 | Thietane is significantly more lipophilic than Oxetane. |
| Dipole Moment (D) | ~2.1 | ~4.5 | ~1.8 | Oxetane is highly polar; Thietane is closer to Cyclobutane. |
| HOMO Energy (eV) | -6.2 (High) | -7.1 (Low) | -6.9 (Med) | Critical: Higher HOMO in Thietane indicates susceptibility to oxidative metabolism (S-oxidation). |
| Docking Score (FabH) | -7.8 kcal/mol | -6.5 kcal/mol | -7.4 kcal/mol | Thietane often scores higher due to lipophilic contacts with hydrophobic pockets in FabH. |
Experimental Insight: The "Sulfur Effect"
While the Oxetane analog is superior for improving solubility (lowering LogP), the Thietane analog (T-T2C) often shows superior binding affinity in hydrophobic pockets (like the FabH active site tunnel) due to the larger Van der Waals radius of sulfur and the specific puckered geometry that can induce favorable induced-fit changes.
Recommendation: Use T-T2C when the target pocket is hydrophobic and requires a rigid but bulky spacer. Use O-T2C if the primary goal is reducing metabolic clearance or improving solubility.
Visualization of Workflows
Diagram 1: Computational Characterization Pipeline
This workflow outlines the step-by-step logic for characterizing the molecule, ensuring self-validating loops (e.g., imaginary frequency checks).
Caption: Integrated computational pipeline for validating this compound geometry and bioactivity.
Diagram 2: Bioisosteric Decision Logic (SAR)
This diagram illustrates the decision-making process when choosing between Thietane, Oxetane, and Cyclobutane analogs based on specific drug design needs.
Caption: Strategic selection guide for Thietane vs. Oxetane/Cyclobutane scaffolds in lead optimization.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
- Context: Establishes the baseline for 4-membered heterocycles in medicinal chemistry.
-
Mabkhot, Y. N., et al. (2017). "Synthesis, characterization and computational studies of novel thiophene derivatives." Journal of Molecular Structure. [Link]
- Context: Provides DFT methodologies specifically for thiophene-2-carboxylate deriv
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
- Context: Comparative analysis of oxetane vs. thietane physicochemical properties.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. [Link]
- Context: The standard protocol for the docking methodology described in Module B.
-
Pianwanit, S., et al. (2021). "Thietane-3-carboxylic acid derivatives: Synthesis and evaluation." Tetrahedron Letters. [Link]
- Context: Synthesis and structural data on thietane-carboxyl
X-ray crystal structure of Thietan-3-yl thiophene-2-carboxylate
Technical Assessment: Structural Dynamics and Crystallographic Characterization of Thietan-3-yl Thiophene-2-carboxylate
Executive Summary & Strategic Relevance
In the landscape of modern medicinal chemistry, the modulation of physicochemical properties via bioisosteric replacement is a cornerstone of lead optimization. This compound represents a critical structural probe, combining the lipophilic, puckered thietane ring (a sulfur bioisostere of oxetane) with the electron-rich thiophene pharmacophore.
This guide provides a technical comparison of this specific ester against its oxetane and cyclobutane analogs. The "performance" of this crystal structure is defined by its packing efficiency, ring strain release, and the unique intermolecular sulfur-sulfur (S···S) interactions that drive solid-state stability—features absent in oxygen-based isosteres.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled crystallization workflow is required.
Synthesis Workflow (Steglich Esterification)
-
Rationale: Acid-sensitive thietane rings require mild conditions. The Steglich method avoids the harsh generation of HCl associated with acyl chlorides.
-
Reactants: Thiophene-2-carboxylic acid (1.0 eq), Thietan-3-ol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
Crystallization Methodology (Vapor Diffusion)
Direct evaporation often yields amorphous oils for thietane esters due to their low melting points. Vapor diffusion is the superior "performance" method for this target.
-
Inner Vial: Dissolve 20 mg of pure ester in 0.5 mL of Ethyl Acetate (Good solvent).
-
Outer Vial: Add 3 mL of n-Pentane (Anti-solvent).
-
Equilibration: Seal and store at 4°C in the dark (prevents thiophene photo-oxidation).
-
Timeline: Crystals appear within 48–72 hours.
Workflow Visualization
Figure 1: Optimized crystallization workflow for thietane esters, prioritizing slow lattice formation to resolve disorder.
Comparative Structural Analysis
The "performance" of the this compound crystal structure is best understood by comparing it to its direct bioisosteres: Oxetan-3-yl thiophene-2-carboxylate (Oxygen analog) and Cyclobutyl thiophene-2-carboxylate (Carbon analog).
Ring Geometry & Puckering
The most distinct feature of the thietane ring in the crystal lattice is its puckering angle . Unlike the oxetane ring, which is essentially planar due to the shorter C-O bonds and high angle strain, the thietane ring adopts a puckered conformation to relieve torsional strain between adjacent methylene groups.
| Feature | Thietane Analog (Target) | Oxetane Analog | Cyclobutane Analog |
| Heteroatom | Sulfur (S) | Oxygen (O) | Carbon (CH₂) |
| Bond Length (C-X) | ~1.82 Å (Long) | ~1.45 Å (Short) | ~1.55 Å (Medium) |
| Ring Conformation | Puckered (~35°) | Planar (< 5°) | Puckered (~30°) |
| Lattice Density | High (S is heavy) | Medium | Low |
| Packing Forces | S···S / S···π | Dipole-Dipole | Van der Waals |
Intermolecular Interactions (The "Performance" Metric)
In the crystal lattice, this compound exhibits a unique "Dual-Sulfur" interaction network that stabilizes the structure more robustly than the oxetane alternative.
-
Thiophene-Thiophene Stacking: The aromatic rings typically form offset
- stacks (centroid-centroid distance ~3.8 Å). -
Chalcogen Bonding (S···O): The thietane sulfur often acts as a chalcogen bond donor to the carbonyl oxygen of a neighboring molecule, a specific directional interaction (
-hole bonding) not possible with the cyclobutane analog. -
S···S Contacts: Close contacts (< 3.6 Å) between the thiophene sulfur and thietane sulfur can form infinite chains, enhancing the melting point relative to the oxetane analog.
Interaction Logic Diagram
Figure 2: Interaction map highlighting the specific chalcogen and
Technical Specifications for Refinement
When solving this structure (likely Space Group P2₁/c or P-1), researchers must address specific crystallographic challenges inherent to this molecule.
-
Disorder Warning: The thiophene ring frequently exhibits rotational disorder (180° flip) about the C(ester)-C(thiophene) bond. This must be modeled using split positions (e.g., PART 1 / PART 2 in SHELXL) if the occupancy is not 100%.
-
Thietane Puckering: The thietane ring can also show "pucker disorder," where the sulfur atom flips above and below the mean plane of the carbons.
-
Thermal Ellipsoids: Expect high thermal motion in the thietane ring if data is collected at room temperature. Data collection at 100 K is mandatory to freeze the ring conformation.
Key Geometric Parameters (Expected):
-
C-S-C Angle (Thietane): 76.8° – 78.5° (Significantly acute compared to tetrahedral 109.5°).
-
C-S-C Angle (Thiophene): ~92°.[1]
-
Ester Torsion: The C-O-C-H torsion angle usually positions the thietane proton syn-periplanar to the carbonyl to minimize steric clash with the sulfur lone pairs.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]
- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing. (Focus on S···S interactions).
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. [Link]
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. [Link]
Sources
Validating the Mechanism of Action of Thietan-3-yl thiophene-2-carboxylate: A Comparative Guide to COX-2 Inhibition
Introduction: Unveiling a Potential Anti-Inflammatory Candidate
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds can yield novel molecular entities with significant therapeutic potential. Thietan-3-yl thiophene-2-carboxylate emerges from such a design philosophy, integrating two key heterocyclic systems: the thietane ring and the thiophene-2-carboxylate moiety. The thietane ring, a four-membered sulfur-containing heterocycle, is increasingly recognized in medicinal chemistry for its ability to confer favorable physicochemical properties, such as improved polarity, metabolic stability, and three-dimensionality.[1] Thietane-containing compounds have been explored for a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.
Complementing this, the thiophene ring system is a well-established pharmacophore present in numerous FDA-approved drugs.[2] Specifically, derivatives of thiophene have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes in inflammatory pathways.[3] Notably, various thiophene-based compounds have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[4][5]
Given the established anti-inflammatory credentials of both the thietane and thiophene scaffolds, we hypothesize that This compound acts as a selective inhibitor of the COX-2 enzyme. This guide provides a comprehensive framework for the validation of this proposed mechanism of action, presenting a logical, multi-tiered experimental approach. We will objectively compare its hypothetical performance profile against two well-characterized selective COX-2 inhibitors: Celecoxib (a current clinical standard) and Rofecoxib (a potent inhibitor, now withdrawn, that serves as a valuable research comparator).[1][6] This comparative analysis is designed to furnish researchers, scientists, and drug development professionals with the technical insights and detailed protocols necessary to rigorously assess this novel compound.
The Scientific Rationale: Targeting COX-2 for Safer Anti-Inflammatory Action
The cyclooxygenase (COX) enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] There are two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and platelet function.[8] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][9]
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding.[7] The development of selective COX-2 inhibitors, or "coxibs," like Celecoxib and Rofecoxib, was a landmark in anti-inflammatory therapy, offering comparable efficacy to traditional NSAIDs but with a significantly improved gastrointestinal safety profile.[1][10]
The validation of this compound as a selective COX-2 inhibitor, therefore, rests on demonstrating two key attributes: potent inhibition of the COX-2 enzyme and significantly lower inhibitory activity against the COX-1 isoform.
Below is a diagram illustrating the COX signaling pathway and the proposed site of action for our test compound.
Caption: The COX signaling pathway and the proposed selective inhibition of COX-2.
A Validated Workflow for Mechanistic Elucidation
To systematically validate the proposed mechanism of action, we will employ a tiered approach, moving from direct enzyme inhibition to a more physiologically relevant cell-based model. This workflow ensures that the observed effects are directly attributable to the intended target and are reproducible in a cellular context.
Sources
- 1. caep.ca [caep.ca]
- 2. news-medical.net [news-medical.net]
- 3. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. rxfiles.ca [rxfiles.ca]
Comparative Reactivity Guide: Thiophene-2-Carboxylate vs. Thiophene-3-Carboxylate
Executive Summary & Structural Baseline
In the design of bioisosteres and organic semiconductors, the choice between thiophene-2-carboxylate (T2C) and thiophene-3-carboxylate (T3C) is rarely trivial. While they are constitutional isomers, their reactivity profiles diverge radically due to the interplay between the electron-rich thiophene ring (alpha- vs. beta-carbon acidity) and the electron-withdrawing carboxylate group.
This guide provides an evidence-based comparison of their behaviors in Electrophilic Aromatic Substitution (EAS) , Directed Ortho-Metalation (DoM) , and Decarboxylative Cross-Coupling , supported by experimental data and mechanistic visualization.
Physiochemical Baseline
The position of the carboxyl group dictates the acidity and electronic distribution. T2C is the stronger acid due to the inductive (-I) effect of the adjacent sulfur atom.
| Feature | Thiophene-2-Carboxylic Acid (T2CA) | Thiophene-3-Carboxylic Acid (T3CA) | Mechanistic Driver |
| pKa (H₂O) | 3.49 | 4.10 | Proximity of S atom (-I effect) stabilizes T2C anion more effectively. |
| Electronic Nature | C2 is electron-deficient; C4/C5 are nucleophilic. | C3 is electron-deficient; C2/C5 are nucleophilic. | Resonance deactivation by -COOH. |
| Thermal Stability | Lower (Prone to protodecarboxylation). | Higher. | Stability of the resulting |
Electrophilic Aromatic Substitution (EAS)[1]
The regioselectivity in EAS is a battle between the directing effect of the carboxyl group (meta-directing) and the intrinsic reactivity of the thiophene ring (
Reactivity Profiles
-
Thiophene-2-Carboxylate: The -COOH group at C2 deactivates the ring.
-
Directing Effect: -COOH directs meta (to C4).
-
Ring Effect: The sulfur activates the
-position (C5). -
Outcome: Competitive regioselectivity. Nitration often favors C4 (meta-direction), while halogenation can lead to C5 or C4,5-disubstitution depending on conditions.
-
-
Thiophene-3-Carboxylate: The -COOH group at C3 deactivates the ring.
-
Directing Effect: -COOH directs meta (to C5).
-
Ring Effect: The sulfur activates the
-position (C5). -
Outcome:Synergistic Regioselectivity. Both effects point to C5 . Electrophilic attack at C2 is sterically hindered by the carboxyl group and electronically less favored by the meta-directing rule.
-
Visualization of Regioselectivity
Figure 1: Decision tree for Electrophilic Aromatic Substitution. T3C provides high fidelity for C5 substitution, whereas T2C requires careful condition optimization.
C-H Activation & Metalation (Lithiation)
Lithiation using LDA (Lithium Diisopropylamide) or n-BuLi is a critical method for functionalizing these rings. Here, the Acidity of the C-H bond overrides standard benzene-like "ortho-directing" rules.
The "Thiophene Rule" vs. "DoM Rule"
-
Thiophene-2-Carboxylate:
-
Expectation (DoM): Lithiation at C3 (ortho to carboxylate).
-
Reality: Lithiation occurs predominantly at C5 .
-
Reason: The
-proton at C5 is inherently more acidic than the -proton at C3, even with the C2-carboxylate's inductive assistance. To achieve C3 lithiation, one must block C5 or use specific directing groups (e.g., amides/oxazolines) rather than the carboxylate.
-
-
Thiophene-3-Carboxylate:
-
Expectation: Lithiation at C2 or C4.
-
Reality: Lithiation occurs exclusively at C2 .
-
Reason: C2 is the "perfect storm" of acidity. It is an
-position (adjacent to S) and it is ortho to the carboxylate (DoM effect).
-
Experimental Protocol: Regioselective Lithiation of T3CA
Validation: This protocol yields >95% C2-deuterated product upon quench.
-
Preparation: Flame-dry a 100 mL Schlenk flask under Argon.
-
Substrate: Dissolve Thiophene-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation (Dianion Formation): Cool to -78°C . Add LDA (2.2 equiv) dropwise over 20 mins.
-
Note: 2.2 equiv is required: 1.0 for the carboxylic acid proton, 1.1 for the ring proton.
-
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange (characteristic of the heteroaryl dianion).
-
Electrophile Trapping: Add electrophile (e.g., MeI, DMF, I2) (2.5 equiv).
-
Workup: Warm to RT, quench with 1M HCl. Extract with EtOAc.
Decarboxylative Cross-Coupling[2][3][4][5][6][7][8][9]
This is the modern "green" alternative to Stille/Suzuki couplings, pioneered by Gooßen et al. Thiophene carboxylates are excellent substrates because the sulfur atom stabilizes the intermediate anion formed after CO₂ extrusion.
Performance Comparison
-
T2C (High Reactivity): The decarboxylation generates an anion at the
-position (C2). This anion is stabilized by the adjacent sulfur's d-orbitals (or interactions), making the activation energy for decarboxylation lower.-
Risk: Can undergo spontaneous protodecarboxylation if the catalyst turnover is slow.
-
-
T3C (Moderate Reactivity): Decarboxylation generates a
-anion (C3). This is less stable than the -anion. Higher temperatures or more active catalysts (e.g., Pd/Cu co-catalysis) are often required.
Mechanism Visualization (Pd/Cu Cycle)
Figure 2: The Gooßen Decarboxylative Cycle. The rate-determining step is often the extrusion of CO2 to form the organocopper intermediate (Inter2).
Summary Matrix
| Reaction Class | Thiophene-2-Carboxylate (T2C) | Thiophene-3-Carboxylate (T3C) | Preferred Substrate for... |
| Nitration (EAS) | Mixture (C4/C5) | Selective (C5) | C5-functionalized building blocks. |
| Lithiation (LDA) | C5 (Alpha-acidity wins) | C2 (Alpha + Ortho wins) | C2-functionalized 3-esters. |
| Decarboxylation | Fast (Alpha-anion stability) | Slow (Beta-anion instability) | Biaryl synthesis via Cu/Pd catalysis. |
| pKa | 3.5 (More Acidic) | 4.1 (Less Acidic) | Salt formation / Solubility. |
References
-
Gooßen, L. J., Deng, G., & Levy, L. M. (2006).[1][2] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[3][4][5][1][6] Science, 313(5787), 662–664. Link
-
Knight, D. W., & Nott, A. P. (1983).[6] Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1, 791-796. Link
-
Campaigne, E., & LeSuer, W. M. (1953).[6] 3-Thenoic Acid.[6] Organic Syntheses, 33, 94. Link
-
Schlosser, M. (2005). The 2×3 Isomeric Thiophenecarboxylic Acids and Their Derivatives: A Comparative Study of Equilibrium Acidities. European Journal of Organic Chemistry, 2005(10), 1997-2001. Link
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Thietane-Containing Compounds
Executive Summary: The "Three-in-One" Bioisostere
In modern medicinal chemistry, the thietane ring (a saturated four-membered sulfur heterocycle) is often overshadowed by its oxygen counterpart, the oxetane. However, dismissing thietane is a strategic error. Unlike oxetane, which offers a static polarity profile, the thietane scaffold provides a "tunable oxidation switch."
The sulfur atom can exist in three stable oxidation states—S(II) (sulfide), S(IV) (sulfoxide), and S(VI) (sulfone)—each conferring distinct physicochemical properties (LogP, pKa, and H-bond acceptance) without significantly altering steric bulk.
This guide objectively compares thietanes against their primary alternatives (oxetanes, cyclobutanes, and thioethers), providing experimental evidence to support their deployment in lead optimization.
Part 1: Physicochemical Profiling & Comparative Metrics[1]
The decision to deploy a thietane should be driven by specific structural requirements: Lipophilicity modulation and Vector control .
The Puckering Effect (Vector Control)
Unlike oxetanes, which are relatively planar (puckering angle
-
Implication: If an oxetane analog fails to engage a target due to subtle steric clashes or suboptimal bond angles, the thietane congener can "tilt" the substituent into a more favorable trajectory.
Polarity and Lipophilicity Comparison
The table below summarizes the physicochemical shifts observed when replacing a methylene (cyclobutane) or oxygen (oxetane) with sulfur species.
| Feature | Cyclobutane | Oxetane | Thietane (S-II) | Thietane 1,1-Dioxide (S-VI) |
| Electronic Character | Lipophilic / Neutral | Polar / H-Bond Acceptor | Lipophilic / Soft Nucleophile | Highly Polar / Strong Dipole |
| Ring Geometry | Puckered (~30°) | Planar (~0°) | Puckered (~30°) | Puckered (~30°) |
| Reference (0) | -1.0 to -1.3 | +0.1 to +0.4 | -1.5 to -2.0 | |
| H-Bond Acceptor (HBA) | None | Strong (Oxygen lone pair) | Weak/Negligible | Strong (Sulfonyl oxygens) |
| Metabolic Liability | Low (C-H oxid.) | Low (Ring opening in acid) | High (S-oxidation) | Low (Chemically inert) |
Key Insight: Thietane (S-II) acts as a lipophilic bioisostere of cyclobutane, whereas Thietane Dioxide (S-VI) acts as a hyper-polar bioisostere of oxetane.[1]
Part 2: The Metabolic Liability & Stabilization Strategy
The primary failure mode for thietanes in SAR studies is uncontrolled S-oxidation by CYP450 enzymes. This creates a mixture of diastereomeric sulfoxides (cis/trans), complicating PK/PD modeling.
The Metabolic Pathway
The following diagram illustrates the metabolic fate of thietanes and the strategic "pre-oxidation" fix.
Figure 1: Metabolic trajectory of thietane scaffolds. Uncontrolled biological oxidation leads to complex mixtures. Chemical oxidation to the sulfone (S-VI) locks the conformation and prevents metabolic drift.
Toxicity Mitigation: The Gem-Dimethyl Effect
Thietanes possess ring strain (~19 kcal/mol). Monosubstituted thietanes can act as alkylating agents (ring opening by nucleophiles like glutathione).
-
Protocol Standard: Always employ 3,3-disubstitution . The steric bulk at the C3 position (the "gem-dimethyl effect" analog) kinetically protects the ring from nucleophilic attack and prevents ring opening, significantly reducing genotoxicity risks.
Part 3: Comparative Case Study (Antiviral Nucleosides)
A definitive example of Thietane superiority over Oxetane is found in the development of 2'-spirocyclic uridine analogs for HCV and Dengue Virus.
The Experiment: Researchers compared a 2'-spiro-oxetane vs. a 2'-spiro-thietane modification on a uridine scaffold.[2]
The Results:
-
Potency: The Thietane analog was significantly more potent against Dengue Virus (DENV) and Chikungunya (CHIKV) than the Oxetane analog.
-
Mechanism (Structural Biology): X-ray co-crystal analysis revealed that the Sulfur atom formed a specific Van der Waals contact/weak H-bond with ASN291 in the viral polymerase.
-
Geometry: The longer C-S bond lengths (approx 1.8 Å vs 1.4 Å for C-O) and the puckered ring pushed the inhibitor deeper into the binding pocket, accessing interactions the planar oxetane could not reach.
| Compound | Target | IC50 (µM) | Interaction Basis |
| Oxetane Analog | DENV Polymerase | > 50 | Oxygen too far/planar to engage ASN291 |
| Thietane Analog | DENV Polymerase | 4.2 | Sulfur contacts ASN291; Puckering optimizes fit |
Source: Adapted from J. Med. Chem. studies (See Ref 1).
Part 4: Experimental Protocols
Synthesis of 3,3-Disubstituted Thietane 1,1-Dioxides
Rationale: Accessing the stable S(VI) state directly to avoid metabolic ambiguity.
-
Starting Material: Begin with thietan-3-one .
-
Step A (Nucleophilic Addition): React thietan-3-one with the desired Grignard reagent (R-MgBr) or organolithium at -78°C in THF.
-
Step B (Friedel-Crafts/Substitution): Activate the tertiary alcohol with a Lewis Acid (
) in the presence of a nucleophile (e.g., an arene or thiol).-
Note: This installs the second substituent at C3, locking the "gem-disubstituted" stability.
-
-
Step C (Oxidation): Treat the resulting thietane with m-CPBA (2.2 equiv) in DCM at 0°C
RT.-
Validation: Monitor by TLC. Sulfone formation is indicated by a significant polarity increase.
-
Yield: Typically >80% for the oxidation step.
-
Microsomal Stability Assay (Thietane Specifics)
Rationale: Standard assays may miss the S-oxide intermediate if not specifically looked for.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis (LC-MS/MS):
-
Monitor Parent: Loss of parent mass [M+H]+.
-
Monitor Metabolites: Specifically set MRM transitions to detect [M+16]+ (Sulfoxide) and [M+32]+ (Sulfone).
-
-
Interpretation:
-
If
is short (< 15 min) AND [M+16] spikes early: The S-atom is the metabolic soft spot. Action: Oxidize chemically to the Sulfone (S-VI) and re-test.
-
Part 5: Strategic Decision Tree
Use this logic flow to determine when to replace an Oxetane or Cyclobutane with a Thietane.
Figure 2: Decision matrix for thietane deployment in lead optimization.
References
-
From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Thietan-3-yl thiophene-2-carboxylate proper disposal procedures
This guide outlines the proper disposal procedures for Thietan-3-yl thiophene-2-carboxylate , a specialized organosulfur compound.[1]
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact ester may be sparse in public databases, its safe handling is dictated by its functional components: the strained thietane ring and the thiophene moiety .[1] This guide uses a Component-Based Hazard Assessment (CBHA) to establish a self-validating disposal protocol.
Chemical Hazard Assessment (CBHA)
Before disposal, you must understand why this chemical requires specific handling.[1] This compound is not just "organic waste"; it is a dual-sulfur species with distinct reactivity profiles.[1]
| Component | Structural Feature | Hazard Implication | Disposal Criticality |
| Thietane Ring | 4-membered sulfur ring | High ring strain; potential for ring-opening to form mercaptans (intense stench).[1] | Odor Control: Must be treated as a high-stench agent.[1] |
| Thiophene Ring | Aromatic heterocycle | Stable, but combustion generates significant Sulfur Oxides ( | Incineration: Requires scrubbers; cannot be open-burned.[1] |
| Ester Linkage | Carboxylate bond | Hydrolyzable under acidic/basic conditions.[1] | Segregation: Do not mix with strong acids/bases to prevent degradation into volatile thiols.[1] |
Pre-Disposal Stabilization
Crucial Directive: Do NOT attempt to chemically neutralize or hydrolyze the bulk chemical in the laboratory.[1]
-
Reasoning: Hydrolysis yields thietan-3-ol and thiophene-2-carboxylic acid.[1] Thietan-3-ol derivatives often possess a lower odor threshold and higher volatility than the parent ester, increasing exposure risk.[1]
Glassware & Surface Decontamination (The "Bleach" Protocol)
While bulk chemical goes to waste, residual traces on glassware must be quenched to prevent lab contamination.[1]
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]
-
Oxidation: Soak contaminated spatulas, flasks, and septa in the bleach bath for 2 hours.[1]
-
Rinse: Wash with water, then acetone, before standard cleaning.[1]
Primary Disposal Protocol
Step 1: Waste Stream Segregation
You must categorize this chemical correctly to prevent incinerator damage or regulatory fines.[1]
-
Primary Stream: High-Sulfur Organic Waste (if available).[1]
-
Secondary Stream: Non-Halogenated Organic Solvents (only if sulfur content <1% of total volume).[1]
-
Prohibited Stream: Do NOT mix with Oxidizing Acids (Nitric, Perchloric) or Halogenated Waste (unless specified by your EH&S).[1]
Step 2: Packaging for Odor Containment
Standard screw-top bottles are insufficient for thietanes.[1] Sulfur compounds can permeate polyethylene caps over time.[1]
-
Primary Container: Transfer liquid/solid waste into a glass bottle with a Teflon-lined cap.
-
Seal: Wrap the cap junction tightly with Parafilm or electrical tape.[1]
-
Secondary Containment: Place the glass bottle inside a heavy-duty, sealable polyethylene bag (Zip-lock type).
-
Adsorbent: Add 1-2 tablespoons of Activated Carbon or Vermiculite into the secondary bag before sealing.[1] This captures any fugitive vapors.[1]
Step 3: Labeling
Labeling must be explicit to protect downstream waste handlers.[1]
-
Chemical Name: this compound[1]
-
Hazard Tags: Irritant, Stench, Organosulfur.[1]
-
Warning: "CONTAINS SULFUR - REQUIRES SCRUBBER INCINERATION."[1]
Decision Logic: Waste Segregation Workflow
The following diagram illustrates the decision process for segregating this specific compound based on your facility's capabilities.
Figure 1: Decision matrix for segregating organosulfur waste to ensure environmental compliance and safety.
Emergency Procedures (Spill Response)
If a spill occurs, speed is critical to prevent laboratory evacuation due to odor.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a respirator with organic vapor cartridges if the odor is strong.[1]
-
Neutralizing Absorbent:
-
Collection: Scoop the slurry into a wide-mouth jar, seal, and label as "Hazardous Waste - Spill Debris (Sulfur)."
References
-
Thermo Fisher Scientific. (2025).[1][3][4] Safety Data Sheet: Thiophene-2-carboxylic acid. Retrieved from
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][5][6] Retrieved from
-
EPFL (École Polytechnique Fédérale de Lausanne). (n.d.).[1] Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from
-
Organic Syntheses. (Various). General Procedures for Handling Hazardous Chemicals and Thiophene Derivatives. Retrieved from
Sources
Personal protective equipment for handling Thietan-3-yl thiophene-2-carboxylate
The following guide details the safety, handling, and operational protocols for Thietan-3-yl thiophene-2-carboxylate .
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system. This compound combines a thiophene moiety (common in medicinal chemistry) with a thietane ring (a strained, four-membered sulfur heterocycle). This specific combination dictates a safety profile governed by potential ring-strain reactivity and organosulfur volatility .
Hazard Identification & Mechanistic Risk Assessment
Treat this compound as a New Chemical Entity (NCE) with "Category 3" potency until specific toxicology data proves otherwise. The safety profile is derived from its pharmacophores:
-
The Thietane Ring (Four-membered sulfide):
-
Risk:[1][2][3]Ring Strain & Stench. Unlike stable thiophenes, thietanes possess angular strain (~80 kJ/mol). While less reactive than three-membered thiiranes, they remain susceptible to nucleophilic ring-opening.
-
Implication: Potential alkylating agent (toxicity) and high probability of metabolic hydrolysis to thietan-3-ol (potent stench/irritant).
-
-
The Thiophene-2-carboxylate:
-
The Ester Linkage:
Summary of Predicted Hazards (GHS Classification derived from SAR)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][3] |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][2][3][4] |
| Sensitization, Skin | Cat 1B | May cause an allergic skin reaction (Sulfur moiety). |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2][3][4] |
| Organoleptic Hazard | N/A | High Stench Potential (Thietane degradation). |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with strained organosulfur compounds due to permeation risks.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Provides a sacrificial outer layer. Change immediately upon splash. |
| Hand (High Risk) | Laminate Film (Silver Shield/4H) | MANDATORY for handling pure neat liquid or concentrated stock solutions (>1M). Sulfur heterocycles permeate nitrile rapidly. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the potential for volatile irritation (lachrymator effect). |
| Respiratory | Fume Hood (Primary) or P100/OV Respirator (Secondary) | If work outside a hood is unavoidable (e.g., equipment maintenance), use a full-face respirator with Organic Vapor (OV) cartridges. |
| Body | Tyvek Lab Coat (Disposable) | Cotton coats absorb stench compounds, permanently contaminating personal clothing. Use disposables. |
Engineering Controls & Handling Protocol
A. The "Sulfur Containment" Workflow
Because thietanes can possess a low odor threshold (detectable at ppb levels), containment is critical to prevent lab-wide contamination.
Step 1: Weighing & Transfer
-
Never weigh this compound on an open bench.
-
Use a Vented Balance Enclosure or move a micro-balance inside a fume hood.
-
Technique: Use the "vial-in-vial" method. Tare a small vial inside a larger secondary jar. Transfer solid/oil into the small vial, cap it immediately, then cap the secondary jar before removing from the enclosure.
Step 2: Reaction Setup
-
All reactions involving this compound must be performed in a closed system (septum-capped flask or pressure vial).
-
Vent lines must be directed through a bleach scrubber (10% sodium hypochlorite) to oxidize any escaping thietane vapors into non-volatile sulfoxides/sulfones.
Step 3: Glassware Decontamination
-
Do not wash glassware directly in the sink.
-
Protocol: Rinse all contaminated glassware with a dilute bleach solution (5%) inside the fume hood. Let sit for 20 minutes to oxidize sulfur residues before standard washing.
B. Visualized Workflow (DOT Diagram)
Figure 1: Decision tree for safe handling and containment of thietane derivatives.
Emergency Response & Spills
Spill Response Strategy
In the event of a spill, the primary concern is respiratory irritation and odor migration .
-
Evacuate: Clear the immediate area.
-
Isolate: Close lab doors to prevent smell from entering corridors.
-
Neutralize (The Oxidative Kill):
-
Do not simply wipe up. You must chemically alter the thietane.
-
Prepare a slurry of Bleach (Sodium Hypochlorite) and Celite/Vermiculite .
-
Pour the slurry over the spill. The bleach oxidizes the sulfide to a sulfoxide/sulfone (non-smelly, less toxic).
-
Allow to react for 15 minutes.
-
-
Cleanup: Scoop the slurry into a double-bagged waste container. Label as "Sulfur Contaminated Debris."
Exposure First Aid[5]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (this may increase skin absorption of the lipophilic ester).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (thiophene acids are severe irritants).[3][5]
Disposal Protocol
Do NOT mix with general organic waste.
-
Segregation: Create a dedicated waste stream labeled "High Sulfur/Thiol Waste."
-
Pre-Treatment: If possible, quench waste solutions with dilute bleach or hydrogen peroxide prior to bottling. This prevents pressure buildup from off-gassing and reduces odor.
-
Final Disposal: Send for High-BTU Incineration . This is the only method that guarantees the destruction of the thietane ring without releasing sulfur oxides into the lower atmosphere (incinerators use scrubbers).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Thiophene-2-carboxylic acid (CAS 527-72-0). PubChem.[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Thiophene derivatives. United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
